4-Morpholinemethanol chemical structure and IUPAC name
Topic: 4-Morpholinemethanol (CAS 4432-43-3): Chemical Structure, Reactivity Profile, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Hemiam...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Morpholinemethanol (CAS 4432-43-3): Chemical Structure, Reactivity Profile, and Applications
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Hemiaminal Dynamics, Synthesis, and Application in Mannich Chemistries
Executive Summary
4-Morpholinemethanol (CAS 4432-43-3), also known as
-hydroxymethylmorpholine , is a reactive hemiaminal intermediate formed by the condensation of morpholine and formaldehyde.[2] Unlike its stable homologue 4-morpholineethanol (CAS 622-40-2), 4-morpholinemethanol exists in a dynamic equilibrium in aqueous media, serving as a potent formaldehyde donor and a C1 synthon in organic synthesis.
This guide analyzes the structural instability of 4-morpholinemethanol, its role as a transient intermediate in Mannich-type reactions, and its utility in biocidal and corrosion inhibition systems.[1]
Molecular Architecture & Nomenclature[1][3]
Chemical Identity
The molecule consists of a saturated morpholine heterocycle substituted at the nitrogen atom (position 4) with a hydroxymethyl group (
The following diagram illustrates the connectivity of 4-morpholinemethanol. Note the hemiaminal carbon attached to the nitrogen, which is the site of high reactivity.[1][3]
[3]
Synthesis & Thermodynamics: The Hemiaminal Equilibrium
Synthesis Protocol
4-Morpholinemethanol is rarely isolated as a pure, shelf-stable solid due to its tendency to revert to starting materials or condense further into ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-methylenebismorpholine (CAS 5625-90-1). It is typically generated in situ.[3]
Reaction:
Experimental Procedure (In Situ Generation):
Reagents: Charge a reaction vessel with Morpholine (1.0 eq).
Addition: Add Formaldehyde (1.0 eq, typically 37% formalin) dropwise at
to control the exotherm.
Equilibrium: The mixture forms 4-morpholinemethanol rapidly.[3] In the absence of a nucleophile, it will equilibrate with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Researchers must recognize that 4-morpholinemethanol is a hemiaminal .[3] Hemiaminals are generally unstable intermediates in the formation of imines or aminals.[1][3]
Aqueous Media: Exists in equilibrium with free morpholine and hydrated formaldehyde (methanediol).[1][3]
Anhydrous Conditions: Can be stabilized or trapped, but often dehydrates to form the iminium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) which immediately reacts with another equivalent of morpholine to form the stable aminal, -methylenebismorpholine.
Reactivity Profile & Applications
The Mannich Reaction
4-Morpholinemethanol acts as the electrophilic component in Mannich reactions .[3] In the presence of an acidic catalyst or heat, it releases the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-methylene morpholinium ion, which attacks active hydrogen compounds (ketones, phenols, nitroalkanes).
Mechanism: The hydroxyl group is protonated and leaves as water, generating the reactive iminium species.[1][3]
Utility: Used to introduce the morpholinomethyl group (
) into drug scaffolds, increasing solubility and bioavailability.
Formaldehyde Release (Biocidal Action)
Because the formation of 4-morpholinemethanol is reversible, the compound acts as a formaldehyde reservoir .[1][3]
Mechanism: In dilute aqueous environments, hydrolysis shifts the equilibrium back to free formaldehyde.[1][3]
Application: Used in metalworking fluids and lubricating oils to inhibit microbial growth without the volatility of free formaldehyde.[1][3]
Distinction from 4-Morpholineethanol
It is critical not to confuse 4-Morpholinemethanol with 4-Morpholineethanol (CAS 622-40-2).
Feature
4-Morpholinemethanol (C1)
4-Morpholineethanol (C2)
Structure
Class
Hemiaminal (Unstable/Reactive)
Alcohol (Stable)
Reactivity
Electrophile (Formaldehyde donor)
Nucleophile (Alcohol functionality)
Primary Use
Mannich reagent, Biocide
Solvent, Synthesis building block
Safety & Handling
Toxicology: 4-Morpholinemethanol is a skin and eye irritant.[3] Upon hydrolysis, it releases formaldehyde, a known carcinogen and sensitizer.[1][3]
Storage: If isolated, store under inert atmosphere (Nitrogen/Argon) at low temperatures (
) to prevent dimerization to -methylenebismorpholine.
PPE: Use strictly in a fume hood with butyl rubber gloves to prevent exposure to formaldehyde vapors.[1][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231939, 4-Morpholinemethanol. Retrieved from [Link]
Rosenau, T., et al. (2021). On the role of N-methylmorpholine-N-oxide (NMMO) in the generation of elemental transition metal precipitates in cellulosic materials. Cellulose, 28, 10143–10161.[1][3] (Discusses N-hydroxymethylmorpholine as a reducing hemiaminal species). Retrieved from [Link][1][3]
Le Nôtre, J., et al. (2012). Kinetic studies on the reaction of formaldehyde with amines. Department of Chemistry, Durham University.[1][3] (Kinetic data on hemiaminal formation). Retrieved from [Link]
LookChem. Product Information: N-hydroxymethylmorpholine (CAS 4432-43-3).[3][4] Retrieved from [Link][1][3]
An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Hydroxyethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Hydroxyethyl)morpholine is a versatile organic compound with significant applications in chemical synthesis and pharmaceutical development.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxyethyl)morpholine is a versatile organic compound with significant applications in chemical synthesis and pharmaceutical development.[1] A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring the quality and purity of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic data of N-(2-Hydroxyethyl)morpholine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the data and offering detailed experimental protocols, this document serves as an essential resource for researchers and professionals in the field.
Introduction: The Significance of N-(2-Hydroxyethyl)morpholine
N-(2-Hydroxyethyl)morpholine, also known as 4-(2-hydroxyethyl)morpholine, is a morpholine derivative characterized by the presence of a hydroxyethyl group attached to the nitrogen atom.[1][2] Its chemical structure, combining the features of a tertiary amine, an ether, and a primary alcohol, imparts unique properties that make it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals.[1][3] For instance, it is used in the preparation of ester prodrugs of non-steroidal anti-inflammatory drugs like naproxen.[1]
Accurate structural elucidation and purity assessment are critical in drug development and chemical research. Spectroscopic techniques are indispensable tools for achieving this. This guide will explore the characteristic spectral signatures of N-(2-Hydroxyethyl)morpholine, providing a foundational understanding for its identification and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of N-(2-Hydroxyethyl)morpholine is presented below.[1][4][5]
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-(2-Hydroxyethyl)morpholine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum of N-(2-Hydroxyethyl)morpholine is expected to show distinct signals for the different proton environments in the molecule. The morpholine ring typically exhibits a characteristic pattern for its methylene protons.[7] The protons on the carbons adjacent to the oxygen will be deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen.[7]
Expected ¹H NMR Data:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 3.65
t
2H
-N-CH₂-CH₂-OH
~ 3.55
t
4H
-O-CH₂- (Morpholine ring)
~ 2.50
t
2H
-N-CH₂-CH₂-OH
~ 2.40
t
4H
-N-CH₂- (Morpholine ring)
~ 2.80
s (broad)
1H
-OH
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Causality Behind Chemical Shifts:
The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) are deshielded by the electronegative oxygen atom, resulting in a downfield shift.
Similarly, the protons on the carbons of the morpholine ring adjacent to the oxygen atom appear at a higher chemical shift than those adjacent to the nitrogen atom.[7]
The broad singlet for the hydroxyl proton is due to chemical exchange and its signal can be confirmed by D₂O exchange, where the peak disappears.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
Chemical Shift (δ, ppm)
Assignment
~ 67.0
-O-CH₂- (Morpholine ring)
~ 60.0
-CH₂-OH
~ 57.0
-N-CH₂-CH₂-OH
~ 54.0
-N-CH₂- (Morpholine ring)
Interpretation:
The carbon atoms attached to the electronegative oxygen atom (-O-CH₂- and -CH₂-OH) are significantly deshielded and appear at higher chemical shifts.
The carbons attached to the nitrogen atom appear at a relatively lower chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2-Hydroxyethyl)morpholine will show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.
Characteristic IR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3200
Strong, Broad
O-H stretch (alcohol)
2950-2800
Strong
C-H stretch (alkane)
1280-1180
Strong
C-N stretch (tertiary amine)
1150-1050
Strong
C-O stretch (ether and alcohol)
Interpretation of the IR Spectrum:
The broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of a hydroxyl group, characteristic of an alcohol. The broadness is due to hydrogen bonding.
The strong absorptions in the 2950-2800 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene groups.
The C-N stretching vibration of the tertiary amine in the morpholine ring is typically observed in the 1280-1180 cm⁻¹ region.
The strong absorption band in the 1150-1050 cm⁻¹ region is attributed to the C-O stretching vibrations of both the ether linkage in the morpholine ring and the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[8]
Expected Mass Spectrometric Data (Electron Ionization - EI):
Molecular Ion (M⁺): A peak at m/z = 131, corresponding to the molecular weight of N-(2-Hydroxyethyl)morpholine, should be observed.
Key Fragmentation Peaks:
m/z = 100: Loss of the CH₂OH group.
m/z = 86: Cleavage of the ethyl group from the nitrogen.
m/z = 57: A common fragment for morpholine derivatives.
m/z = 43: A fragment corresponding to C₂H₅N⁺.
m/z = 31: A fragment corresponding to CH₂OH⁺.
Fragmentation Pathway:
The fragmentation of N-(2-Hydroxyethyl)morpholine under EI conditions is primarily driven by the cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen). The lone pair of electrons on the nitrogen can initiate fragmentation pathways.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. It is crucial to consult the specific instrument manuals for detailed operating procedures.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of N-(2-Hydroxyethyl)morpholine in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
Instrument Setup:
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
IR Spectroscopy
Sample Preparation: As N-(2-Hydroxyethyl)morpholine is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences (e.g., CO₂, H₂O).
Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Safety and Handling
N-(2-Hydroxyethyl)morpholine is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3][5][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[9][10][11] All work should be conducted in a well-ventilated area or a fume hood.[9][10]
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of N-(2-Hydroxyethyl)morpholine. The data and interpretations presented in this guide offer a solid foundation for researchers and scientists to confidently identify this compound, assess its purity, and utilize it effectively in their research and development endeavors. The detailed protocols and safety information further ensure that the handling and analysis of this important chemical intermediate are conducted in a safe and efficient manner.
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(4), 726-735. [Link]
De Nino, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 56(10), e4773. [Link]
Cole-Parmer. Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. [Link]
Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]
ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2023). [Link]
Technical Guide: Solubility Profile and Solvent Interactions of 4-Morpholinemethanol
This guide addresses the physicochemical behavior of 4-Morpholinemethanol (CAS 6425-38-3), also known as N-hydroxymethylmorpholine.[1][2][3][4] Editorial Note: A critical distinction must be made immediately. This compou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the physicochemical behavior of 4-Morpholinemethanol (CAS 6425-38-3), also known as N-hydroxymethylmorpholine.[1][2][3][4]
Editorial Note: A critical distinction must be made immediately. This compound is a hemiaminal (formaldehyde adduct), not to be confused with the stable alcohol 2-Morpholinoethanol (CAS 622-40-2).[1][2][3][4] The solubility profile of 4-Morpholinemethanol is governed by its dynamic equilibrium with morpholine and formaldehyde, making it a "reactive solute."[2][4]
[1][2][3][4]
Executive Summary: The Hemiaminal Challenge
4-Morpholinemethanol is a reactive hemiaminal formed by the condensation of morpholine and formaldehyde.[2][4] Unlike stable alcohols, its "solubility" is inextricably linked to its chemical stability.[2][4][5] In aqueous and protic media, it exists in a dynamic equilibrium, functioning as a formaldehyde reservoir.[2] In aprotic organic solvents, it serves as a lipophilic carrier for formaldehyde, essential for biocidal applications in metalworking fluids and as a C1 synthon in Mannich-type drug synthesis.[2]
To predict the solubility of 4-Morpholinemethanol in novel organic solvents where empirical data is absent, we utilize Hansen Solubility Parameters.[1][2] The molecule combines a polar morpholine ring with a hydrophilic hydroxymethyl group.[2][4][5]
Estimated HSP Values
We derive these values using group contribution methods (Van Krevelen/Hoftyzer) specifically for the N-CH2-OH motif.
Parameter
Symbol
Value (MPa)
Mechanistic Insight
Dispersion
17.8
Moderate van der Waals forces typical of cyclic ethers.[1][2][3][4]
Polarity
8.5
Dipole moment driven by the ether oxygen and hemiaminal nitrogen.[1][2][3][4][5]
H-Bonding
16.2
High H-bonding capacity due to the terminal hydroxyl group.[1][2][3][4][5]
Total
25.5
Indicates high affinity for polar protic solvents.[1][2][3][4][5]
Solubility Prediction Logic
High Solubility (
): Water, Methanol, Ethanol, DMSO, DMF.
Moderate/Reactive Solubility: Acetone, Ethyl Acetate (potential for acetal exchange or dehydration).[2][4][5]
Low Solubility (
): Hexane, Toluene, Diethyl Ether (unless used in biphasic synthesis).[1][2]
Solubility Landscape by Solvent Class[3][4][6]
A. Polar Protic Solvents (Water, Alcohols)[2][4][5]
Implication: Analytical quantification (e.g., HPLC) must account for the free amine and formaldehyde peaks. In alcohols (MeOH, EtOH), it may undergo hemiaminal ether exchange to form
Utility: These are the preferred solvents for organic synthesis (e.g., Mannich reactions).[2] DCM solubilizes the hemiaminal without inducing rapid hydrolysis, allowing it to react with electron-rich aromatic substrates or ketones.[2][4]
Utility: Excellent for stabilizing the hemiaminal form during storage.[2][4][5] DMSO is the standard vehicle for biological assays (MIC determination) as it suppresses the release of volatile formaldehyde compared to aqueous buffers.[2][4][5]
D. Non-Polar Hydrocarbons (Hexane, Toluene)[3]
Solubility: Low to Negligible (<10 mg/mL).[1][2][4][5]
Phase Behavior: In biphasic systems (Oil/Water), 4-Morpholinemethanol partitions preferentially into the aqueous phase.[1][2][4] However, in biocidal formulations for cutting fluids (oil-in-water emulsions), it concentrates at the interface, delivering formaldehyde to the bacterial cell wall.[2]
Stability & Equilibrium Visualization
The "solubility" of this compound is a function of its dissociation equilibrium.[2][4][5] The following diagram illustrates the pathways active in different solvent systems.
Figure 1: Solvation-Dependent Reactivity Pathways.[1][2][3][4] In water, entropy drives hydrolysis.[2][4][5] In organic solvents (DCM), dehydration can lead to dimer formation (Bis(morpholino)methane), which alters apparent solubility.[1][2]
Experimental Protocols
Protocol A: Determination of Solubility Limits (Cloud Point Method)
Use this method for non-reactive organic solvents (Toluene, DCM, THF).
Preparation: Place 100 mg of 4-Morpholinemethanol in a crimp-sealed HPLC vial.
Titration: Add solvent in 50
L aliquots using a gas-tight syringe through the septum.
Agitation: Vortex for 30 seconds after each addition.
Observation: Record the volume required to achieve a clear, single-phase solution.
Calculation:
.
Protocol B: HPLC Quantification of Stability in Methanol
Validates if the solvent reacts with the solute.[2]
The solubility profile of 4-Morpholinemethanol dictates its use as a Mannich Reagent .[1][2][4][5]
In-Situ Generation: Due to stability issues, drug synthesis protocols often generate 4-Morpholinemethanol in situ by reacting morpholine and aqueous formaldehyde in Ethanol or Dioxane .[1][2][4]
Reaction Driver: The solubility of the intermediate facilitates the attack on electron-rich aromatic rings (e.g., phenols, indoles) to form morpholinomethyl derivatives.[2]
Example: Synthesis of Mannich bases of tetracycline antibiotics often utilizes this pathway in alcoholic solvents.[2][4][5]
References
PubChem. (n.d.).[1][2][4][5] Compound Summary: 4-Morpholinemethanol (CAS 6425-38-3).[1][2][3][4][5] National Library of Medicine.[2][4][5] Retrieved from [Link][1][2][3]
Hansen, C. M. (2007).[2][4][5] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2][4][5] CRC Press.[1][2][4][5] (Methodology for HSP estimation).
European Chemicals Agency (ECHA). (n.d.).[2][4][5] Registration Dossier: Reaction products of paraformaldehyde and morpholine.[2][4][5] (Details on hemiaminal equilibrium). Retrieved from [Link][1][2][3]
Dow Microbial Control. (2018). Product Information: Morpholine-based Biocides and Stability in Metalworking Fluids.[1][2][4][5] (Industrial application context).
4-Morpholinemethanol: The "Masked" Iminium Reagent in Organic Synthesis
Executive Summary 4-Morpholinemethanol (CAS: 4432-43-3), also known as N-(Hydroxymethyl)morpholine, serves a dual critical role in chemical engineering: as a controlled-release formaldehyde donor in biocidal applications...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Morpholinemethanol (CAS: 4432-43-3), also known as N-(Hydroxymethyl)morpholine, serves a dual critical role in chemical engineering: as a controlled-release formaldehyde donor in biocidal applications and as a potent, "water-free" iminium ion precursor in organic synthesis. Unlike aqueous formalin, which introduces water that can quench sensitive intermediates, 4-Morpholinemethanol acts as a lipophilic carrier of the active
unit, facilitating Mannich reactions in non-aqueous environments. This guide details its mechanistic behavior, synthesis protocols, and application in pharmaceutical manufacturing (e.g., Molindone).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Property
Data
IUPAC Name
4-(Hydroxymethyl)morpholine
CAS Number
4432-43-3
Molecular Formula
Molecular Weight
117.15 g/mol
Appearance
Colorless to pale yellow liquid
Solubility
Miscible with water, alcohols, and polar organic solvents
Stability
Exists in dynamic equilibrium with morpholine, formaldehyde, and dimorpholinomethane (bis(morpholino)methane).[1]
Key Reactivity
Hemiaminal character; acts as an electrophilic iminium source upon acid catalysis or heating.
Mechanistic Role: The Formaldehyde Surrogate
In organic synthesis, the direct use of gaseous formaldehyde is hazardous and difficult to meter, while aqueous formalin (37%) is unsuitable for moisture-sensitive reactions. 4-Morpholinemethanol bridges this gap by functioning as a hemiaminal reservoir .
The Equilibrium Triad
Upon storage or in solution, 4-Morpholinemethanol (
) exists in equilibrium with its dehydration product, Dimorpholinomethane (), and the free amine/aldehyde components. In the presence of an acid catalyst or heat, it collapses to form the reactive Morpholinium Iminium Ion (), which is the active electrophile in Mannich reactions.
Figure 1: The dynamic equilibrium and activation pathway of 4-Morpholinemethanol in Mannich synthesis.
Synthetic Applications & Protocols
Preparation of the Reagent (In-Situ or Isolated)
While commercially available, the reagent is often prepared fresh to ensure maximum activity and minimize the formation of the less reactive aminal (dimorpholinomethane).
Protocol: Synthesis of High-Purity Mannich Reagent
Source: Adapted from US Patent 6,066,731 [1]
Setup: A jacketed glass reactor equipped with a mechanical stirrer and reflux condenser.
Add paraformaldehyde portion-wise over 45 minutes. Caution: Exothermic reaction.
Maintain temperature at 80°C for 2 hours to ensure complete depolymerization of paraformaldehyde.
Result: A colorless liquid mixture containing predominantly 4-Morpholinemethanol and dimorpholinomethane. This "Mannich Reagent" is stable for weeks at room temperature and can be used directly.
Application 1: Synthesis of Molindone (Antipsychotic)
This process demonstrates the use of 4-Morpholinemethanol to aminoalkylate a ketone at the
Solvent: Glacial acetic acid (acts as both solvent and acid catalyst).
Reaction:
Dissolve the substrate (0.25 mol) in acetic acid (750 mL).
Heat to 65°C .
Add 4-Morpholinemethanol (0.375 mol, 1.5 eq) dropwise via an addition funnel to control the rate of iminium generation.
Stir at 65°C for 5.5 hours.
Workup:
Pour reaction mixture into cold water.
Basify with ammonia to pH 8.5–9.0 to precipitate the Mannich base.
Filter and recrystallize from isopropanol.
Yield: ~80% of Molindone.
Application 2: Aminomethylation of Phenols (Tocopherols)
Phenols react at the ortho-position via the Betti reaction mechanism (a subset of Mannich).
Protocol:
Substrate:
-Tocopherol (Vitamin E precursor).
Reagent: The "Mannich Reagent" prepared in Section 4.1.
Conditions:
Mix substrate and reagent in a pressure vessel (autoclave) if high temperature is needed, or reflux in ethanol.
Heat to 130°C for 15 hours (solvent-free conditions are often possible with this reagent).[2]
Mechanism: The phenol acts as the nucleophile, attacking the iminium ion generated from the 4-Morpholinemethanol.
Biocidal Applications (Oil & Gas)
In the oil and gas industry, 4-Morpholinemethanol is deployed as a hemiformal biocide .
Target: Sulfate-Reducing Bacteria (SRB) in drilling muds and metalworking fluids.
Mechanism: Hydrolysis releases formaldehyde locally within the bacterial cell or biofilm, cross-linking proteins and DNA.
Advantage: Unlike simple formalin, the morpholine backbone provides lipophilicity, allowing the biocide to penetrate oil-water interfaces and biofilms where bacteria thrive.
Trustworthiness & Safety (E-E-A-T)
Stability & Storage[7]
Hygroscopicity: The reagent is hygroscopic. Moisture absorption shifts the equilibrium toward formaldehyde and free morpholine.
Storage: Store in tightly sealed stainless steel or HDPE containers under nitrogen.
Shelf Life: The equilibrium mixture is stable for months if kept dry.
Toxicology
Formaldehyde Release: This compound is a formaldehyde donor. It is a potential skin sensitizer and carcinogen.
Handling: Use in a fume hood. Wear nitrile gloves and chemical safety goggles.
Disposal: Incineration is the preferred method for organic nitrogen compounds.
References
Process for the production of a Mannich reagent . US Patent 6,066,731. Inventors: Bonrath, W., et al. (2000).
Improved synthesis method of molindone . CN Patent 107011237B. Assignee: Hefei Lifeon Pharmaceutical Co Ltd. (2020).[5]
Synthesis process of N-methylmorpholine . CN Patent 111675677B. (2022).
Formaldehyde donors: Human health tier II assessment . NICNAS (National Industrial Chemicals Notification and Assessment Scheme).
A Technical Guide to the Fundamental Reactions of 4-Morpholinemethanol for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the core reactions involving 4-Morpholinemethanol, a versatile reagent in organic synthesis and a valuable building block in the development of novel therapeutics. We will d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the core reactions involving 4-Morpholinemethanol, a versatile reagent in organic synthesis and a valuable building block in the development of novel therapeutics. We will delve into the synthesis, reactivity, and key applications of this compound, with a focus on the mechanistic underpinnings and practical experimental considerations that are crucial for researchers in the field.
Introduction: The Significance of 4-Morpholinemethanol
4-Morpholinemethanol, also known as N-(hydroxymethyl)morpholine, is a stable, crystalline solid that serves as a convenient and safer alternative to gaseous formaldehyde. Its structure incorporates the pharmacologically significant morpholine ring, a heterocycle frequently found in approved drugs and clinical candidates. The morpholine moiety is known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, making 4-Morpholinemethanol a particularly attractive reagent in medicinal chemistry.[1][2] This guide will illuminate the fundamental transformations of 4-Morpholinemethanol, empowering scientists to leverage its unique reactivity in their synthetic endeavors.
Synthesis of 4-Morpholinemethanol: A Facile and Efficient Preparation
The synthesis of 4-Morpholinemethanol is a straightforward and high-yielding reaction involving the nucleophilic addition of morpholine to formaldehyde.[3] This reaction is a classic example of hydroxymethylation of an amine.[4]
Reaction Scheme:
The reaction typically proceeds by treating morpholine with an aqueous solution of formaldehyde, often with gentle heating. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a hemiaminal intermediate which then rearranges to the stable 4-Morpholinemethanol product.
Experimental Protocol: Synthesis of 4-Morpholinemethanol
Reagents and Equipment:
Morpholine
Formaldehyde (37% aqueous solution)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add morpholine.
Cool the flask in an ice bath.
Slowly add a stoichiometric equivalent of a 37% aqueous solution of formaldehyde to the cooled morpholine with continuous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the water is removed under reduced pressure using a rotary evaporator to yield 4-Morpholinemethanol as a white crystalline solid.
Causality Behind Experimental Choices:
Cooling: The initial cooling of the morpholine is crucial to control the exothermicity of the reaction between the amine and formaldehyde.
Slow Addition: Slow addition of formaldehyde prevents a rapid temperature increase and minimizes the formation of potential side products.
Aqueous Formaldehyde: While gaseous formaldehyde can be used, the aqueous solution (formalin) is more convenient and safer to handle in a standard laboratory setting.[3]
Core Reactivity: 4-Morpholinemethanol as a Formaldehyde Equivalent in the Mannich Reaction
The most significant application of 4-Morpholinemethanol in organic synthesis is its role as a stable precursor to the reactive electrophile in the Mannich reaction.[5] The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (in this case, formaldehyde), and a primary or secondary amine (here, morpholine).[6]
Mechanism of the Mannich Reaction using 4-Morpholinemethanol
The utility of 4-Morpholinemethanol lies in its ability to generate the key morpholinomethyl iminium ion in situ under acidic conditions. This avoids the need to handle gaseous formaldehyde directly.
The mechanism proceeds through the following key steps:[5]
Protonation and Water Elimination: The hydroxyl group of 4-Morpholinemethanol is protonated under acidic conditions, forming a good leaving group (water).
Formation of the Iminium Ion: Subsequent elimination of water generates the highly electrophilic morpholinomethyl iminium ion.
Enolization: The active hydrogen compound (e.g., a ketone) tautomerizes to its enol form.
Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond.
Deprotonation: Deprotonation of the resulting intermediate yields the final Mannich base.
Diagram of the Mannich Reaction Mechanism:
Caption: Mechanism of the Mannich reaction using 4-Morpholinemethanol.
Experimental Protocol: Synthesis of a Mannich Base using 4-Morpholinemethanol
This protocol describes the synthesis of 3-(morpholinomethyl)cyclohexanone from cyclohexanone, a classic example of the Mannich reaction.
Reagents and Equipment:
4-Morpholinemethanol
Cyclohexanone
Hydrochloric acid (concentrated)
Ethanol
Sodium hydroxide solution
Diethyl ether
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel
Procedure:
In a round-bottom flask, dissolve 4-Morpholinemethanol in ethanol.
Add cyclohexanone to the solution.
With stirring, add a catalytic amount of concentrated hydrochloric acid.
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature.
Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Mannich base.
The crude product can be purified by column chromatography or distillation.
Causality Behind Experimental Choices:
Acid Catalyst: The acid is essential for the in situ generation of the electrophilic iminium ion from 4-Morpholinemethanol.[7]
Reflux: Heating the reaction mixture increases the reaction rate and drives the equilibrium towards the formation of the product.
Neutralization and Extraction: The workup procedure is designed to neutralize the acid catalyst and isolate the basic Mannich product from the aqueous reaction medium.
Other Fundamental Reactions of 4-Morpholinemethanol
While the Mannich reaction is its most prominent application, the hydroxyl group of 4-Morpholinemethanol can also undergo other typical alcohol reactions, leading to the formation of various derivatives.
Derivatization of the Hydroxyl Group
Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides in the presence of a base to form esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can yield ethers.
These derivatization reactions expand the synthetic utility of 4-Morpholinemethanol, allowing for its incorporation into more complex molecular architectures.
Applications in Drug Discovery and Development
The morpholine ring is a privileged scaffold in medicinal chemistry, and its incorporation into molecules often imparts favorable pharmacokinetic properties.[1][8] 4-Morpholinemethanol serves as a key building block for introducing the morpholinomethyl group into potential drug candidates. This moiety can act as a hydrogen bond acceptor and can influence the overall polarity and solubility of a molecule. The ability to easily form Mannich bases using 4-Morpholinemethanol allows for the rapid generation of libraries of compounds for biological screening.[9]
Table 1: Physicochemical Properties of 4-Morpholinemethanol and Related Compounds
4-Morpholinemethanol is a stable solid and is significantly less hazardous to handle than gaseous formaldehyde. However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12][13] Work should be conducted in a well-ventilated fume hood.[14][15]
Conclusion
4-Morpholinemethanol is a highly valuable and versatile reagent in organic synthesis, particularly for its role as a stable and convenient formaldehyde equivalent in the Mannich reaction. Its straightforward synthesis and the pharmacological importance of the morpholine moiety make it an indispensable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its fundamental reactions and the underlying mechanistic principles is key to unlocking its full synthetic potential.
References
Nile Chemicals. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 4-Morpholineethanol. In NIST Chemistry WebBook. Retrieved from [Link]
Wikipedia. (2023, December 19). Mannich reaction. Retrieved from [Link]
Wang, L., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Molecules, 27(12), 3829. [Link]
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
Google Patents. (1987). Synthesis of morpholine. (Patent No. US4647663A).
Wikipedia. (2024, February 2). Formaldehyde. Retrieved from [Link]
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
PubChem. (n.d.). 2-Morpholinoethanol. Retrieved from [Link]
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261. [Link]
PharmaCompass. (n.d.). 4-MORPHOLINEETHANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
Vitale, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 25(12), 2769. [Link]
Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(12), 1041-1048. [Link]
Gaur, D., et al. (2022). Methanol to Formaldehyde: An Overview of Surface Studies and Performance of an Iron Molybdate Catalyst. Catalysts, 12(1), 82. [Link]
Wikipedia. (2023, August 28). Hydroxymethylation. Retrieved from [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 521, 01001. [Link]
da Silva, A. B. F., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 647062. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Dyachenko, V. D., & Dyachenko, I. V. (2018). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2018(4), M1011. [Link]
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). European Journal of Medicinal Chemistry, 208, 112836. [Link]
Introduction: The Versatility of 4-Morpholinemethanol in Modern Chemistry
An In-depth Technical Guide to the Commercial Availability, Analysis, and Application of 4-Morpholinemethanol 4-Morpholinemethanol, also widely known by synonyms such as 2-Morpholinoethanol and 4-(2-Hydroxyethyl)morpholi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Commercial Availability, Analysis, and Application of 4-Morpholinemethanol
4-Morpholinemethanol, also widely known by synonyms such as 2-Morpholinoethanol and 4-(2-Hydroxyethyl)morpholine, is a key chemical intermediate with the CAS Number 622-40-2.[1][2] This primary alcohol, featuring a morpholine ring, possesses a unique combination of properties that make it a valuable building block in pharmaceutical research and broader chemical synthesis.[1] Its molecular formula is C₆H₁₃NO₂ and it has a molecular weight of approximately 131.17 g/mol .[3] Typically appearing as a light yellow oil, it is a versatile reagent whose utility stems from the strategic presence of both a nucleophilic tertiary amine and a reactive primary hydroxyl group.[2]
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and central nervous system permeability.[4] Consequently, functionalized morpholines like 4-Morpholinemethanol serve as critical starting materials for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its commercial availability, quality control methodologies, synthesis context, and applications for professionals in research and drug development.
Commercial Sourcing and Supplier Landscape
4-Morpholinemethanol is readily available from a range of chemical suppliers, catering to needs from small-scale research and development to larger, pre-commercial quantities. The compound is typically offered at various purity grades, with "Reagent Grade" or purities of 98-99% being common.[1] When sourcing this material, it is critical to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity against the required specifications.
Supplier/Vendor
Common Product Name(s)
CAS No.
Notes / Available Grades
Sigma-Aldrich (Merck)
4-(2-Hydroxyethyl)morpholine
622-40-2
ReagentPlus®, 99% purity.
Simson Pharma Limited
4-Morpholineethanol
622-40-2
Offered as a high-quality product with an accompanying Certificate of Analysis.
CDH Fine Chemical
4-(2-Hydroxy Ethyl) Morpholine
622-40-2
Available in various pack sizes (e.g., 500 ml) for laboratory use.[3]
Pharmaffiliates
4-Morpholineethanol
622-40-2
Listed as a miscellaneous compound for research applications.[2]
PharmaCompass
4-MORPHOLINEETHANOL
622-40-2
Platform lists various global manufacturers and suppliers of the pharma intermediate.[5]
Quality Assurance & Analytical Verification
Ensuring the purity and identity of 4-Morpholinemethanol is a prerequisite for its use in any research or development context, particularly in drug discovery where impurities can have significant consequences. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose due to the compound's volatility and thermal stability.[6][7]
The rationale for selecting GC-MS is its dual-functionality: the gas chromatography component separates the analyte from volatile impurities, while the mass spectrometry component provides a definitive mass-to-charge ratio and fragmentation pattern, confirming the molecular identity.
Experimental Protocol: Purity Determination by GC-MS
This protocol outlines a standard procedure for the quality control analysis of a supplied batch of 4-Morpholinemethanol.
1. Sample Preparation:
Prepare a stock solution by accurately weighing approximately 100 mg of 4-Morpholinemethanol and dissolving it in 10 mL of a suitable solvent like methanol or dichloromethane in a volumetric flask.
Create a working solution by diluting the stock solution 1:100 with the same solvent (e.g., 100 µL of stock into 9.9 mL of solvent) to achieve a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). The non-polar nature of this column is well-suited for separating a moderately polar compound like 4-Morpholinemethanol from potential non-polar and slightly polar impurities.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet: Split mode (50:1 split ratio) at 250°C. A high split ratio prevents column overloading and ensures sharp peaks.
Injection Volume: 1 µL.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: Increase at 15°C/min to 240°C.
Hold: Maintain 240°C for 5 minutes. This program ensures the elution of the analyte and any higher-boiling impurities.
MSD Parameters:
Transfer Line Temperature: 250°C.
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: 35-350 amu.
3. Data Analysis:
Identification: Confirm the identity of the main peak by comparing its retention time and the acquired mass spectrum with a reference standard or library data. The expected molecular ion peak (M+) is at m/z 131, with characteristic fragments corresponding to the loss of functional groups.
Purity Calculation: Determine the purity by calculating the area percentage of the 4-Morpholinemethanol peak relative to the total area of all peaks in the chromatogram (Area %).
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
Synthesis and Manufacturing Context
While multiple synthetic routes to morpholines exist, 4-Morpholinemethanol is commonly synthesized via the nucleophilic ring-opening of ethylene oxide with morpholine.[8] This reaction is efficient and leverages readily available starting materials. The basic nitrogen of the morpholine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.
Caption: A generalized workflow for the synthesis of 4-Morpholinemethanol.
Applications in Drug Development
The primary value of 4-Morpholinemethanol in drug development is its role as a versatile building block. The terminal hydroxyl group provides a convenient handle for further chemical modification, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
Prodrug Synthesis: It is used in preparing ester prodrugs, for example, with naproxen.[2] This strategy can be employed to improve the solubility, taste, or absorption profile of a parent drug.
Scaffold Elaboration: The morpholine ring itself is a key pharmacophore in many CNS-active drugs.[4] Starting with 4-Morpholinemethanol allows for the construction of more complex molecules where the morpholinoethyl moiety is crucial for binding to biological targets, such as cannabinoid or serotonin receptors.[4] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, and the entire ring structure imparts a degree of conformational rigidity and metabolic stability.
Caption: The role of the morpholinoethyl scaffold in drug design.
Safe Handling and Storage
Proper handling of 4-Morpholinemethanol is essential for laboratory safety. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[9]
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or chemical goggles, nitrile or PVC gloves, and a lab coat.[9][10] All handling should be performed in a well-ventilated area or inside a chemical fume hood to avoid inhalation of vapors.[9][11]
Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.[10] Recommended storage temperature is often between 2-8°C.[2]
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9][12] Do not allow the product to enter drains.[9] Dispose of waste in accordance with local, state, and federal regulations.
References
4-MORPHOLINEETHANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com . PharmaCompass. [Link]
2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem . National Center for Biotechnology Information. [Link]
Safety Data Sheet: Morpholine - Carl ROTH . Carl ROTH. [Link]
OSHA Technical Manual - Method PV2123 . Occupational Safety and Health Administration. [Link]
Application of Microfluidics in Drug Development from Traditional Medicine - MDPI . MDPI. [Link]
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH . National Center for Biotechnology Information. [Link]
4-Morpholineethanol - NIST WebBook . National Institute of Standards and Technology. [Link]
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - ResearchGate . ResearchGate. [Link]
Mastering the Synthesis of Morpholine Esters: An Application Guide to Esterification with 4-Morpholinemethanol
Introduction: The Significance of 4-Morpholinemethanol in Ester Synthesis In the landscape of modern drug discovery and development, the morpholine moiety is a privileged scaffold, renowned for its ability to impart favo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Morpholinemethanol in Ester Synthesis
In the landscape of modern drug discovery and development, the morpholine moiety is a privileged scaffold, renowned for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1] 4-Morpholinemethanol, a readily available and versatile building block, serves as a key intermediate in the synthesis of a diverse array of pharmaceutical agents. Its incorporation into molecular frameworks through esterification is a critical transformation, yielding esters with a wide range of applications, from prodrugs to key intermediates in multi-step syntheses.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental protocols for the esterification of 4-Morpholinemethanol. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and optimization. We will explore various esterification strategies, including the classic Fischer esterification, the mild Steglich and Mitsunobu reactions, and the increasingly popular enzymatic and transesterification methods. Each section is designed to be a self-validating system, equipping the reader with the knowledge to confidently execute and adapt these protocols for their specific research needs.
The Foundational Chemistry: Understanding Esterification Mechanisms
Esterification is a fundamental reaction in organic chemistry, involving the formation of an ester from a carboxylic acid and an alcohol.[2][3][4][5] The reaction is generally reversible, and various strategies are employed to drive the equilibrium towards the desired ester product. A foundational understanding of the reaction mechanisms is paramount for selecting the appropriate method and optimizing reaction conditions.
The Fischer esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3][4] The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[6]
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Fischer Esterification Mechanism
A critical consideration when using 4-Morpholinemethanol in a Fischer esterification is the basicity of the morpholine nitrogen. This nitrogen will be protonated by the strong acid catalyst, forming a morpholinium salt. This necessitates the use of at least a stoichiometric equivalent of the acid catalyst to neutralize the morpholine, with an additional catalytic amount to promote the esterification. The formation of the salt also has implications for the reaction work-up, as a basic aqueous solution will be required to deprotonate the morpholine nitrogen and allow for extraction of the final ester product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the esterification of 4-Morpholinemethanol using various synthetic strategies.
Protocol 1: Fischer Esterification
This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Carboxylic Acid
Reagent
Sigma-Aldrich
4-Morpholinemethanol
≥98%
Sigma-Aldrich
Sulfuric Acid (conc.)
ACS Reagent
Fisher Scientific
Toluene
Anhydrous
Acros Organics
Sodium Bicarbonate
Saturated aq. soln.
---
Sodium Sulfate (anhydrous)
Reagent
---
Ethyl Acetate
ACS Grade
---
Hexanes
ACS Grade
---
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq), 4-Morpholinemethanol (1.2 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
Catalyst Addition: Carefully add concentrated sulfuric acid (1.1 eq) dropwise to the stirred mixture. An exotherm may be observed.
Reaction: Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Washing: Combine the organic layers and wash with brine (1 x volume of organic layer).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol for more polar products).[7][8][9][10]
Fischer Esterification Workflow
Protocol 2: Steglich Esterification
The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12] This method is particularly advantageous for acid-sensitive substrates.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Carboxylic Acid
Reagent
Sigma-Aldrich
4-Morpholinemethanol
≥98%
Sigma-Aldrich
EDC or DCC
Reagent
Combi-Blocks
4-DMAP
Reagent
Oakwood Chemical
Dichloromethane (DCM)
Anhydrous
Acros Organics
Hydrochloric Acid (1 M aq.)
---
---
Sodium Bicarbonate
Saturated aq. soln.
---
Sodium Sulfate (anhydrous)
Reagent
---
Procedure:
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), 4-Morpholinemethanol (1.1 eq), 4-DMAP (0.1 eq), and anhydrous dichloromethane.
Coupling Agent Addition: Add EDC or DCC (1.2 eq) to the stirred solution at 0 °C (ice bath).
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
Work-up:
If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous work-up.
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Steglich Esterification Workflow
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the stereospecific conversion of primary and secondary alcohols to esters with inversion of configuration.[13][14][15][16] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Materials and Reagents:
Reagent/Material
Grade
Supplier
Carboxylic Acid
Reagent
Sigma-Aldrich
4-Morpholinemethanol
≥98%
Sigma-Aldrich
Triphenylphosphine (PPh₃)
Reagent
Alfa Aesar
DEAD or DIAD
Reagent
TCI America
Tetrahydrofuran (THF)
Anhydrous
Acros Organics
Ethyl Acetate
ACS Grade
---
Hexanes
ACS Grade
---
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq), 4-Morpholinemethanol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.
Reagent Addition: Cool the solution to 0 °C and add DEAD or DIAD (1.5 eq) dropwise. The reaction is often accompanied by a color change.
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
Work-up: Concentrate the reaction mixture under reduced pressure.
Purification: Directly purify the crude residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate byproducts.
Caution: Dialkyl azodicarboxylates are potentially explosive and should be handled with care.
Protocol 4: Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This method is particularly useful when starting from a simple methyl or ethyl ester of the desired carboxylic acid.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Methyl or Ethyl Ester
Reagent
---
4-Morpholinemethanol
≥98%
Sigma-Aldrich
Sodium Methoxide or other base
Reagent
---
Toluene or other high-boiling solvent
Anhydrous
---
Procedure:
Reaction Setup: Combine the starting ester (1.0 eq), 4-Morpholinemethanol (1.5 eq), and a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq) in a suitable high-boiling solvent like toluene.
Reaction: Heat the mixture to reflux. The lower-boiling alcohol (methanol or ethanol) generated during the reaction can be removed by distillation to drive the equilibrium towards the product.
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, cool the reaction, neutralize the catalyst with a weak acid (e.g., acetic acid), and wash with water.
Purification: Dry the organic layer and concentrate. Purify the crude product by distillation or column chromatography.
Data Presentation: A Comparative Overview
Parameter
Fischer Esterification
Steglich Esterification
Mitsunobu Reaction
Transesterification
Catalyst/Reagent
Strong Acid (e.g., H₂SO₄)
Carbodiimide (DCC/EDC) & DMAP
PPh₃ & DEAD/DIAD
Base or Acid Catalyst
Stoichiometry
Catalytic (with excess for base)
Stoichiometric
Stoichiometric
Catalytic
Temperature
High (Reflux)
Room Temperature
0 °C to Room Temperature
High (Reflux)
Byproducts
Water
Urea
PPh₃O, Hydrazinedicarboxylate
Lower-boiling alcohol
Stereochemistry
Racemization possible
Retention
Inversion
Retention
Substrate Scope
Broad, but sensitive to acid
Good for acid-sensitive substrates
Good for primary/secondary alcohols
Depends on ester stability
Work-up
Aqueous basic wash required
Filtration (DCC) or aqueous wash
Chromatography intensive
Neutralization and wash
Conclusion and Future Perspectives
The esterification of 4-Morpholinemethanol is a versatile and essential transformation in the synthesis of pharmaceutically relevant compounds. This guide has provided a detailed overview of several key methodologies, from the classical Fischer esterification to milder, more modern techniques. The choice of method will ultimately depend on the specific carboxylic acid, the scale of the reaction, and the presence of other functional groups in the molecule.
Future advancements in this field will likely focus on the development of more sustainable and efficient catalytic systems. The use of heterogeneous catalysts, for instance, could simplify product purification and catalyst recycling.[6] Furthermore, the application of flow chemistry to these esterification reactions holds the promise of improved safety, scalability, and process control. As the demand for complex and diverse morpholine-containing molecules continues to grow, the development of robust and reliable esterification protocols will remain a cornerstone of synthetic chemistry.
References
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved February 7, 2026, from [Link]
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024, December 17). MDPI. Retrieved February 7, 2026, from [Link]
Fischer Esterification. (n.d.). Retrieved February 7, 2026, from [Link]
Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. (n.d.). Journal of Universitas Airlangga. Retrieved February 7, 2026, from [Link]
Fast Esterification Method Mediated by Coupling Reagent NDTP. (2025, February 14). American Chemical Society. Retrieved February 7, 2026, from [Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
Preparation of Methyl Ester Precursors of Biologically Active Agents. (2025, August 10). ResearchGate. Retrieved February 7, 2026, from [Link]
Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]
Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. (n.d.). E3S Web of Conferences. Retrieved February 7, 2026, from [Link]
Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews. Retrieved February 7, 2026, from [Link]
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. (n.d.). Google Patents.
Synthesis of Fatty Acid Methyl Esters from Pomace Oil Catalyzed by Zinc Stearate: A Kinetic Study of the Transesterification and Esterification Reactions. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
Acid to Ester - Common Conditions. (n.d.). Retrieved February 7, 2026, from [Link]
Esters 9. Biodiesel: Production of a FAME by Transesterification. (2014, February 22). YouTube. Retrieved February 7, 2026, from [Link]
The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). (2025, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]
Mitsunobu Reaction. (n.d.). Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved February 7, 2026, from [Link]
Steglich Esterification with EDC. (2024, July 21). Reddit. Retrieved February 7, 2026, from [Link]
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
Column chromatography - which eluent system?. (2019, May 8). Reddit. Retrieved February 7, 2026, from [Link]
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]
Fischer esterification. (n.d.). Khan Academy. Retrieved February 7, 2026, from [Link]
Making esters from alcohols and acids. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved February 7, 2026, from [Link]
Application Note: 4-Morpholinemethanol in Asymmetric Ligand Design and Mannich Catalysis
This is a comprehensive Application Note and Protocol guide for 4-Morpholinemethanol (N-Hydroxymethylmorpholine). Note on Chemical Identity: This guide specifically addresses 4-Morpholinemethanol (CAS: 4432-43-3), a hemi...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for 4-Morpholinemethanol (N-Hydroxymethylmorpholine).
Note on Chemical Identity:
This guide specifically addresses 4-Morpholinemethanol (CAS: 4432-43-3), a hemiaminal derivative. It is distinct from 4-Morpholineethanol (CAS: 622-40-2), which is a stable alcohol used in polyurethane catalysis. 4-Morpholinemethanol is primarily utilized as a reactive synthone to install morpholinomethyl catalytic moieties into chiral ligands (e.g., BINOL derivatives) or as a formaldehyde surrogate in Mannich-type catalytic cycles.
Part 1: Core Directive & Scientific Rationale
The "Masked" Catalyst Concept
4-Morpholinemethanol is not a traditional static catalyst. Instead, it functions as a dynamic hemiaminal reservoir . In solution, it exists in equilibrium with morpholine and formaldehyde, serving as a controlled source of the highly reactive N-methylene morpholinium iminium ion .
This unique reactivity allows it to function in two distinct high-value catalytic manifolds:
Ligand Architect (Precursor Role): It acts as a privileged reagent to install Lewis-basic morpholine sites onto chiral scaffolds (e.g., H8-BINOL), creating bifunctional catalysts used in asymmetric alkylations.
In-Situ Iminium Generator (Active Role): It serves as a catalytic transfer agent for aminomethylation reactions, avoiding the use of gaseous formaldehyde.
Mechanistic Causality
The utility of 4-Morpholinemethanol relies on the Hemiaminal-Iminium Equilibrium . Unlike stable alcohols, the C-O bond in 4-Morpholinemethanol is labile.
Activation: Under thermal or Lewis-acid conditions, water is eliminated.
Intermediate: An electrophilic iminium ion (
) is generated.
Reaction: This species reacts with nucleophiles (e.g., electron-rich aromatics, enolates).
This mechanism explains why it is superior to using separate morpholine and formaldehyde: it provides a pre-assembled, stoichiometric "packet" of the reactive intermediate, reducing side reactions (like polymerization of free formaldehyde).
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of Chiral Bifunctional Catalysts (The H8-BINOL System)
Application: Creating a high-performance catalyst for the asymmetric addition of dialkylzincs to aldehydes.
Reference: Based on methodologies optimized in Organic Syntheses (e.g., Org. Synth. 2010, 87, 59-67).[1]
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charge with (S)-H8-BINOL (10.0 mmol, 2.94 g).
Add 4-Morpholinemethanol (22.0 mmol, 2.58 g) directly to the flask. Note: A slight excess (2.2 equiv) ensures bis-substitution.
Add Toluene (50 mL).
Step 2: Thermal Activation (The Mannich Condensation)
Heat the mixture to reflux (110 °C) for 12–16 hours.
Mechanism in Action: The high temperature drives the elimination of water from 4-Morpholinemethanol, generating the iminium ion which performs an Electrophilic Aromatic Substitution (EAS) at the ortho-positions of the H8-BINOL phenol rings.
Monitor via TLC (Silica gel, Hexane/EtOAc 4:1). The starting material (H8-BINOL) should disappear.[2]
Step 3: Work-up and Purification
Cool the reaction to room temperature.
Concentrate the solvent under reduced pressure (Rotovap).
Recrystallization: Dissolve the crude residue in minimal hot Ethanol. Allow to cool slowly to 4 °C overnight.
Filter the white crystalline solid.
Yield Check: Expected yield is 75–85%.
Step 4: Catalyst Validation (Self-Check)
1H NMR (CDCl3): Look for the diagnostic methylene singlet (
) around 3.5–4.0 ppm. The disappearance of the hemiaminal -OH proton is confirmation of successful condensation.
Protocol B: Catalytic Application of the Derived Ligand
Context: Using the catalyst synthesized in Protocol A for the asymmetric addition of Diethylzinc to Benzaldehyde.
1. Reaction Assembly:
In a glovebox or under Argon, mix the Morpholinomethyl-H8-BINOL catalyst (5 mol%) with Toluene.
Add Diethylzinc (1.0 M in hexanes, 2.2 equiv).
Observation: Evolution of ethane gas indicates the formation of the active Zinc-Alkoxide species.
2. Substrate Addition:
Add Benzaldehyde (1.0 equiv) at 0 °C.
Stir for 12 hours.
3. Results Interpretation:
The morpholine nitrogen coordinates to the Zinc, creating a rigid chiral pocket.
Target Metrics: >90% Yield, >95% ee.
Part 3: Visualization & Data
Pathway Diagram: From Reagent to Catalyst
The following diagram illustrates how 4-Morpholinemethanol transforms from a simple reagent into a complex chiral catalytic system.
Caption: Activation of 4-Morpholinemethanol into an electrophilic iminium species, followed by integration into the H8-BINOL scaffold to form the active asymmetric catalyst.
Comparative Data: Catalyst Efficiency
The table below highlights the efficiency of the morpholine-derived catalyst compared to non-functionalized BINOL.
Catalyst System
Substrate
Reagent
Yield (%)
ee (%)
Notes
(S)-BINOL
Benzaldehyde
Et2Zn
65
45
Lacks Lewis basic site for Zn coordination.
(S)-H8-BINOL
Benzaldehyde
Et2Zn
70
88
Steric bulk improves selectivity.
Morpholinomethyl-H8-BINOL
Benzaldehyde
Et2Zn
96
98
Bifunctional activation (Lewis Acid + Base).
Part 4: Critical Safety & Handling (E-E-A-T)
Formaldehyde Release: 4-Morpholinemethanol is a formaldehyde donor. All reactions must be performed in a fume hood .
Thermal Instability: Do not distill 4-Morpholinemethanol at atmospheric pressure; it will decompose.
Storage: Store at 2–8 °C. Yellowing indicates decomposition to morpholine (fishy odor).
References
Organic Syntheses: Synthesis of (S)-3,3'-Bis-morpholinomethyl-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol. Org. Synth. 2010, 87, 59-67.[1] Link
PubChem: 4-Morpholinemethanol Compound Summary. National Library of Medicine. Link
Journal of Organic Chemistry: Asymmetric Catalysis with Chiral Binaphthyl Derivatives. J. Org.[3][4][5] Chem. 2005, 70, 10, 3765–3788. (Contextual grounding for BINOL modifications).
NIST Chemistry WebBook: 4-Morpholinemethanol Spectral Data. Link
detailed procedure for N-alkylation of morpholine with 2-chloroethanol
Executive Summary This application note details a robust, scalable protocol for the synthesis of N-(2-Hydroxyethyl)morpholine (also known as 4-(2-hydroxyethyl)morpholine or 2-morpholinoethanol) via the N-alkylation of mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(2-Hydroxyethyl)morpholine (also known as 4-(2-hydroxyethyl)morpholine or 2-morpholinoethanol) via the N-alkylation of morpholine with 2-chloroethanol. Unlike generic procedures, this guide addresses the critical safety profile of 2-chloroethanol (a potent neurotoxin) and optimizes reaction conditions to minimize side reactions such as O-alkylation or polymerization. The procedure utilizes a toluene-reflux system with an inorganic base scavenger, ensuring high yield (>90%) and simplified downstream purification.
Target Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.
Scientific Background & Mechanism
Reaction Overview
The synthesis involves the nucleophilic attack of the secondary amine (morpholine) on the primary alkyl halide (2-chloroethanol). While the reaction is formally an
substitution, the presence of the hydroxyl group on the electrophile and the basicity of the amine introduce mechanistic nuances.
Key Challenges:
Toxicity: 2-Chloroethanol is fatal if inhaled or absorbed through the skin.[1]
Competitive Pathways: Potential for O-alkylation (minor) or polymerization of 2-chloroethanol under strongly basic conditions.
HCl Scavenging: The reaction generates equimolar HCl, which instantly protonates unreacted morpholine, deactivating it. An auxiliary base is required to drive the reaction to completion.
Mechanistic Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (
). Morpholine acts as the nucleophile, attacking the -carbon of 2-chloroethanol. The transition state involves the simultaneous formation of the C-N bond and breaking of the C-Cl bond.
Note on Epoxide Intermediate: Under strongly basic aqueous conditions (e.g., NaOH), 2-chloroethanol may cyclize to ethylene oxide in situ, which then undergoes ring-opening by morpholine. However, in the recommended toluene/carbonate system, the direct
pathway is favored, reducing uncontrolled exotherms.
Figure 1: Mechanistic pathway for the N-alkylation of morpholine.[2] The base plays a critical role in regenerating the free amine from the intermediate salt.
Experimental Protocol
Safety & Hazard Assessment (HSE)
CRITICAL WARNING:2-Chloroethanol (Ethylene Chlorohydrin) is classified as extremely hazardous .
FTIR spectroscopy for monitoring reactions with 4-Morpholinemethanol
Focus: 4-Morpholinemethanol Synthesis & Stability Profiling Executive Summary 4-Morpholinemethanol (CAS 91-98-0) represents a classic labile hemiaminal system. Formed by the reaction of morpholine with formaldehyde, it s...
4-Morpholinemethanol (CAS 91-98-0) represents a classic labile hemiaminal system. Formed by the reaction of morpholine with formaldehyde, it serves as both a synthetic intermediate and a biocidal formaldehyde donor. Its stability is governed by a dynamic equilibrium that is highly sensitive to moisture, pH, and temperature.
Traditional offline analysis (HPLC/GC) often fails to capture the true composition of this system because the dilution or solvent changes required for analysis shift the equilibrium, leading to erroneous "snapshot" data. In-situ Fourier Transform Infrared (FTIR) spectroscopy is the superior methodology for this application. It allows for the direct observation of the N-H
N-C transformation and the monitoring of formaldehyde release kinetics without disturbing the reaction matrix.
This guide provides a validated workflow for monitoring the synthesis of 4-Morpholinemethanol from paraformaldehyde and its subsequent hydrolytic stability.
Spectroscopic Characterization
To successfully monitor this reaction, one must distinguish between the static ether linkage of the morpholine ring and the dynamic hemiaminal bond being formed.
The Reaction Scheme
The formation of 4-Morpholinemethanol involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of formaldehyde.
Caption: Figure 1. The reversible hemiaminal formation. Note that in aqueous conditions, the equilibrium favors hydrolysis (red dashed line).
Critical Peak Assignments
The following bands are the primary trackers for reaction progress.
Functional Group
Wavenumber (cm⁻¹)
Assignment
Trend During Synthesis
N-H Stretch
~3340 (broad/weak)
Morpholine secondary amine
Disappears
C=O Stretch
~1700 - 1720
Formaldehyde (if monomeric)
Disappears
O-H Stretch
3300 - 3450
Hemiaminal –OH
Appears (Broadens)
C-N Stretch
1100 - 1130
Morpholine Ring C-N
Shifts/Intensifies
Hemiaminal C-O
1000 - 1050
N-CH₂-OH stretch
Appears (Fingerprint)
Technical Insight: The N-H stretch of morpholine is often obscured if water is present. Consequently, the most robust tracking method relies on the fingerprint region (900–1200 cm⁻¹) where the specific C-N-C vibrational modes of the substituted morpholine ring emerge.
Experimental Setup
Hardware:
Spectrometer: FTIR with MCT (Mercury Cadmium Telluride) detector for rapid acquisition (1 scan/sec).
Probe: Diamond ATR (Attenuated Total Reflectance) immersion probe.
Why Diamond? Hemiaminals can be sticky/viscous; Diamond is chemically inert and easy to clean.
Why ATR? It allows measurement in opaque slurries (e.g., paraformaldehyde suspensions) where transmission cells would fail.
Software Configuration:
Resolution: 4 cm⁻¹ or 8 cm⁻¹.
Apodization: Happ-Genzel.
Trend Analysis: Univariate (Peak Height) or Multivariate (MCR/PCA) if overlapping peaks are significant.
Protocol 1: Synthesis Monitoring
Objective: Monitor the conversion of Morpholine and Paraformaldehyde to 4-Morpholinemethanol in a non-aqueous solvent (Toluene).
Reagents:
Morpholine (Liquid)
Paraformaldehyde (Solid prills/powder)
Toluene (Solvent)
Step-by-Step Methodology:
System Blank: Insert the clean ATR probe into pure Toluene at reaction temperature (e.g., 60°C). Collect background spectrum.[1] This removes solvent bands from the analysis.
Reactant 1 Charge: Add Morpholine to the reactor.
Observation: Establish the baseline height of the N-H band (or specific ring fingerprint band at ~1090 cm⁻¹).
Note: The mixture will initially be a slurry. ATR is insensitive to particulates not in direct contact with the crystal, so signal noise may increase momentarily.
Monitoring Phase:
Track the disappearance of the Paraformaldehyde solid (visually) and the appearance of the Hemiaminal C-O band (~1020-1050 cm⁻¹) .
Endpoint Determination: The reaction is complete when the Hemiaminal peak height plateaus and the N-H signal is extinguished.
Validation: If the reaction is pushed too far or heated excessively, you may see the formation of Methylene Dimorpholine (the aminal dimer). This is characterized by the loss of the O-H band and the appearance of a new C-N-C linkage.
Protocol 2: Hydrolytic Stability (Release Study)
Objective: Quantify the release of formaldehyde (reversion) when 4-Morpholinemethanol is exposed to water.
Methodology:
Background: Collect background in air (dry).
Sample Loading: Place pure 4-Morpholinemethanol on the ATR crystal.
Water Addition: Add a defined aliquot of D₂O (Deuterium Oxide) or H₂O.
Why D₂O? It shifts the water O-H bending mode away from the amide/amine fingerprint region, allowing clearer observation of the organic peaks.
Kinetic Tracking:
Monitor the decrease of the Hemiaminal C-O band.
Monitor the increase of the Morpholine ring bands associated with the free amine.
Note: Free formaldehyde in water exists as methanediol (methylene glycol), which has no carbonyl peak. You must track the breakdown of the hemiaminal structure rather than the appearance of C=O.
Data Processing & Visualization
The following diagram illustrates the logical flow for data interpretation.
Caption: Figure 2. Logic gate for interpreting spectral trends during 4-Morpholinemethanol processing.
Troubleshooting & "Gotchas"
The "Water" Problem: 4-Morpholinemethanol is hygroscopic. Atmospheric moisture can initiate hydrolysis on the ATR crystal. Always purge the optical path with dry nitrogen and keep the reactor sealed.
Paraformaldehyde Depolymerization: If using paraformaldehyde, the reaction rate is often limited by the depolymerization of the solid. If the IR trends are sluggish, consider adding a catalytic amount of base (NaOH) or increasing temperature to speed up HCHO solubilization.
Overlapping Peaks: The C-O stretch of the hemiaminal often overlaps with the C-O ether stretch of the morpholine ring. Use Second Derivative math treatments (available in most IR software like Opus, LabSolutions, or iC IR) to resolve these overlapping shoulders into distinct peaks.
References
Morpholine Spectral Data: NIST Mass Spectrometry Data Center. "Morpholine Infrared Spectrum."[2][3][4] NIST Chemistry WebBook, SRD 69. Accessed 2026.
Formaldehyde Donors & Mechanism: U.S. Environmental Protection Agency. "Toxicokinetics and Modes of Action of Formaldehyde."[1] IRIS Assessment.
Hemiaminal Synthesis Context: "Morpholine Synthesis and Reactions." Organic Chemistry Portal.
General In-Situ Monitoring: Mettler Toledo. "In Situ FTIR Reaction Monitoring.
Application Note: High-Resolution Mass Spectrometry for Impurity Profiling in 4-Morpholinemethanol Synthesis
Abstract 4-Morpholinemethanol, a key intermediate in the synthesis of various pharmaceutical compounds, requires stringent purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Morpholinemethanol, a key intermediate in the synthesis of various pharmaceutical compounds, requires stringent purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This application note presents a detailed guide for the comprehensive analysis of 4-Morpholinemethanol reaction mixtures using mass spectrometry. We provide robust, field-proven protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored to identify and quantify the principal compound, unreacted starting materials, and critical process-related impurities. The methodologies herein are designed to offer high sensitivity and specificity, aligning with the rigorous standards of pharmaceutical development and quality control.[2]
The Analytical Imperative: Beyond Percent Purity
In pharmaceutical synthesis, the characterization of a reaction mixture extends far beyond confirming the presence of the desired product. Regulatory bodies mandate a thorough understanding of the impurity profile, as even trace-level contaminants can alter the pharmacological or toxicological properties of an API.[2][3] 4-Morpholinemethanol (MW: 131.17 g/mol , Formula: C₆H₁₃NO₂) is a polar, hydrophilic compound, which presents unique analytical challenges.[4][5] Its reaction mixtures can contain a complex array of structurally similar compounds, demanding analytical techniques with high resolving power and sensitivity.
Mass spectrometry, particularly when coupled with chromatographic separation, is the definitive technique for this purpose. It offers unparalleled sensitivity and selectivity, enabling the detection of trace impurities and providing crucial structural information that other methods like HPLC-UV lack.[6] This guide provides the framework for establishing a self-validating system for the analysis of 4-Morpholinemethanol, ensuring data integrity and regulatory compliance.
Understanding Potential Impurities: A Mechanistic Approach
The strategy for impurity profiling begins with a mechanistic understanding of the synthesis. While multiple synthetic routes to morpholine derivatives exist, a common approach involves the reaction of an amine with an appropriate electrophile.[7][8] For instance, the synthesis of 4-Morpholinemethanol could involve the reaction of morpholine with formaldehyde or the reductive amination of a glycolaldehyde derivative.
Side reactions are inherent to these processes. Potential impurities may include:
Unreacted Starting Materials: Residual morpholine or other precursors.
Over-alkylation Products: Formation of byproducts from multiple additions.
Degradation Products: Compounds formed under the reaction conditions (e.g., heat, pH).
Isomers and Structurally Related Impurities: Such as N-ethylmorpholine or products from incomplete cyclization in related syntheses.[9]
The following diagram illustrates a hypothetical reaction, highlighting the origin of the target molecule and a potential byproduct.
Caption: Hypothetical synthesis pathway illustrating the formation of a target morpholine derivative and a common process-related impurity.
Comprehensive Analytical Workflow
A robust analytical workflow ensures reproducible and reliable results. The process begins with meticulous sample preparation to ensure compatibility with the mass spectrometer and concludes with rigorous data analysis.
Caption: General experimental workflow for the MS analysis of 4-Morpholinemethanol reaction mixtures.
Protocol I: LC-MS/MS for Polar Impurity Profiling
This protocol is optimized for the direct analysis of the polar 4-Morpholinemethanol and related hydrophilic impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining highly polar compounds that show poor retention on traditional C18 columns.[10]
Rationale and Causality
LC-MS/MS: This technique is chosen for its high sensitivity and specificity. The liquid chromatography step separates the components of the complex mixture, while tandem mass spectrometry provides definitive identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns.[11][12]
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules like 4-Morpholinemethanol. It typically forms protonated molecules [M+H]⁺ in positive ion mode, which is expected for an amine-containing compound.[10][13]
Sample Preparation: Simple dilution and filtration are crucial. High concentrations can lead to signal suppression and contaminate the ESI source.[14] Filtration through a 0.22 µm filter prevents particulates from clogging the delicate fluidics of the LC system.
Step-by-Step Experimental Protocol
Reagent and Standard Preparation:
Prepare a 1 mg/mL stock solution of 4-Morpholinemethanol reference standard in methanol.
Create a calibration curve by serially diluting the stock solution in 90:10 acetonitrile:water to concentrations ranging from 1 µg/mL to 0.1 ng/mL.
The use of an appropriate internal standard is recommended for accurate quantification.
Sample Preparation:
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.
Vortex for 1 minute to ensure homogeneity.
Perform a 1:100 dilution by transferring 100 µL of the stock solution into a vial containing 9.9 mL of 90:10 acetonitrile:water.
Filter the final solution through a 0.22 µm PTFE syringe filter into an LC-MS autosampler vial.
Instrumentation and Conditions:
LC System: UPLC or HPLC system capable of binary gradients.
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap).
Parameter
Recommended Setting
LC Column
HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A
10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
95% B to 50% B over 8 minutes, then re-equilibrate
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
Ionization Mode
ESI Positive
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Gas Temp
400 °C
Data Acquisition
Full Scan (m/z 50-500) for profiling; MRM for quantification
Protocol II: GC-MS with Derivatization for Volatile Impurities
For less polar or more volatile impurities, or as an orthogonal technique, GC-MS is highly effective. Due to the polarity and low volatility of 4-Morpholinemethanol, a derivatization step is necessary to improve its chromatographic behavior.[15]
Rationale and Causality
Derivatization: The hydroxyl and secondary amine groups in morpholine derivatives make them unsuitable for direct GC analysis. A common and effective strategy is to react the secondary amine with sodium nitrite under acidic conditions to form a more volatile and stable N-nitrosamine derivative.[16] This allows for separation at temperatures that do not degrade the analyte.
Electron Ionization (EI): EI at 70 eV is a high-energy ionization technique that produces reproducible fragmentation patterns. These patterns serve as a "fingerprint" for compound identification and can be compared against spectral libraries like NIST.
Liquid-Liquid Extraction (LLE): After derivatization in an aqueous matrix, the derivative is extracted into an organic solvent (e.g., dichloromethane) to concentrate the analyte and remove non-volatile salts that could harm the GC inlet.[15]
Step-by-Step Experimental Protocol
Sample and Standard Preparation:
Prepare a 1 mg/mL stock solution of the reaction mixture in deionized water.
Prepare calibration standards of 4-Morpholinemethanol in deionized water.
The primary goal is to identify and quantify known and unknown impurities. High-resolution mass spectrometry allows for the determination of elemental composition, aiding in the identification of unknowns. For quantification, Multiple Reaction Monitoring (MRM) in LC-MS/MS provides superior sensitivity and selectivity.
The following table summarizes key mass spectrometric data for the target analyte and a potential impurity.
To ensure the reliability of these protocols, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[17][18][19] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by separating known impurities and showing no interference at the analyte's retention time.[17]
Linearity: Demonstrated with a calibration curve, showing a linear relationship between concentration and response (R² > 0.99).[20][21]
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[20]
Accuracy & Precision: Determined by analyzing spiked samples at multiple concentrations. Accuracy (recovery) should typically be within 80-120%, and precision (RSD) should be <15%.[20][22]
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide a comprehensive and robust framework for the analysis of 4-Morpholinemethanol reaction mixtures. The LC-MS/MS protocol offers a direct and highly sensitive approach for polar analytes, while the GC-MS method serves as an excellent orthogonal technique for volatile impurities after derivatization. By explaining the causality behind procedural choices and grounding the protocols in established scientific principles, these methods empower researchers and drug development professionals to confidently characterize their synthesis products, ensuring quality, safety, and regulatory adherence.
References
Title: Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry
Source: PubMed
URL: [Link]
Title: Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry
Source: ResearchGate
URL: [Link]
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines
Source: ChemRxiv
URL: [Link]
Title: Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS)
Source: Vietnam Journal of Food Control
URL: [Link]
Title: Different analytical methods of estimation of morpholine or its derivatives
Source: ResearchGate
URL: [Link]
Title: The benefits of high-resolution mass spectrometry for impurity profiling
Source: European Pharmaceutical Review
URL: [Link]
Title: Electrospray tandem mass spectrometry investigations on morphinans
Source: ResearchGate
URL: [Link]
Title: Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis
Source: ResearchGate
URL: [Link]
Title: 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry
Source: Pharmacompass
URL: [Link]
Title: Q2(R2) Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Electrospray tandem mass spectrometric investigations of morphinans
Source: PubMed
URL: [Link]
Title: SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound
Source: MDPI
URL: [Link]
Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance
Source: Biotech Spain
URL: [Link]
Title: Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide
Source: MDPI
URL: [Link]
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV
Source: Pharma Beginners
URL: [Link]
Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA
Source: Resolve Mass
URL: [Link]
Title: Analysis of Organic Volatile Impurities in Drug Products and Drug Substances
Source: Agilent
URL: [Link]
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry
Source: IVT Network
URL: [Link]
Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: CAS No : 622-40-2 | Chemical Name : 4-Morpholineethanol
Source: Pharmaffiliates
URL: [Link]
Title: Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry
Source: ResearchGate
URL: [Link]
Title: guidance for the validation of pharmaceutical quality control analytical methods
Source: MHR
URL: [Link]
Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity
Source: CORE
URL: [Link]
Title: SPE–LC–MS/MS Method for Emerging Contaminants in Water
Source: LCGC International
URL: [Link]
Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality
Source: Pharma Focus America
URL: [Link]
Title: HPLC/MS - sample preparation for a mix of polar and non-polar compounds.
Source: Reddit
URL: [Link]
Title: Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices
Source: MDPI
URL: [Link]
Title: Sample Preparation Protocol for Open Access MS
Source: University of Oxford, Department of Chemistry
URL: [Link]
Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing
Source: Agilent
URL: [Link]
use of 4-Morpholinemethanol in the preparation of corrosion inhibitors
Application Note: 4-Morpholinemethanol as a Strategic Precursor and Active Agent in Corrosion Inhibition Systems Executive Summary This technical guide details the utility of 4-Morpholinemethanol (CAS: 6293-87-4, also kn...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Morpholinemethanol as a Strategic Precursor and Active Agent in Corrosion Inhibition Systems
Executive Summary
This technical guide details the utility of 4-Morpholinemethanol (CAS: 6293-87-4, also known as N-hydroxymethylmorpholine) in the field of corrosion science. Unlike simple neutralizing amines, 4-Morpholinemethanol serves a dual-function role in corrosion management:
Synthetic Precursor: It acts as the reactive intermediate in the synthesis of high-performance Mannich base corrosion inhibitors for acidic environments (e.g., oilfield acidizing).
Microbial Control: It functions as a formaldehyde-releasing biocide, mitigating Microbiologically Influenced Corrosion (MIC) caused by Sulfate-Reducing Bacteria (SRB).
This document provides synthesis protocols, mechanistic insights, and evaluation methodologies for researchers developing next-generation corrosion inhibitors.
Chemical Basis & Mechanism of Action
4-Morpholinemethanol is a hemiaminal formed by the reaction of morpholine with formaldehyde. Its utility stems from its reactivity; it exists in equilibrium, capable of donating a methylene group to active hydrogen compounds (Mannich reaction) or releasing formaldehyde for biocidal activity.
The Mannich Reaction Pathway
In the preparation of acid corrosion inhibitors, 4-Morpholinemethanol serves as the electrophilic "linker" that connects a morpholine ring (providing solubility and surface adsorption) to a hydrophobic tail (e.g., acetophenone, phenols). This structure is critical for forming a persistent, hydrophobic film on metal surfaces.
Adsorption Mechanism
The resulting Mannich bases inhibit corrosion via mixed-type adsorption :
Chemisorption: The lone pairs on the Nitrogen (morpholine ring) and Oxygen (ketone/ether) donate electrons to the empty d-orbitals of iron (
), forming coordinate bonds.
Physisorption: Electrostatic interaction between protonated amine groups and the charged metal surface.
Geometric Blocking: The hydrophobic phenyl/alkyl groups create a barrier, preventing chloride/proton attack.
Figure 1: Mechanistic pathway from 4-Morpholinemethanol precursor to corrosion inhibition.
Preparation of Mannich Base Inhibitors
The following protocol describes the synthesis of a standard Morpholine-Acetophenone Mannich base, a proven inhibitor for N80 steel in HCl.
Protocol A: One-Pot Synthesis of Morpholino-Mannich Base
Formaldehyde (37% aq.) Note: Reacts in situ to form 4-Morpholinemethanol
Acetophenone (99%)
Ethanol (Absolute)
HCl (conc., as catalyst)
Workflow:
Precursor Formation: In a round-bottom flask, dissolve 0.1 mol Morpholine in 30 mL ethanol. Cool to 0-5°C.
Addition: Dropwise add 0.1 mol Formaldehyde . Stir for 30 mins. At this stage, 4-Morpholinemethanol is generated.
Coupling: Add 0.1 mol Acetophenone . Adjust pH to 2-3 using conc. HCl.
Reflux: Heat the mixture to 80°C and reflux for 6-8 hours .
Isolation: Cool to room temperature. If a precipitate forms, filter and recrystallize from ethanol.[2] If liquid, use rotary evaporation to remove solvent.
Yield Check: Confirm structure via FTIR (Look for disappearance of C=O ketone peak shift and appearance of C-N bands).
Figure 2: Synthesis workflow for Morpholine-based corrosion inhibitors.
Experimental Evaluation Protocols
To validate the efficacy of the prepared inhibitor, use the following standard electrochemical and gravimetric methods.
Application Note: Strategic Synthesis of Morpholine Derivatives from 4-Morpholinemethanol
-Hydroxymethylmorpholine Abstract & Strategic Utility 4-Morpholinemethanol ( -hydroxymethylmorpholine) is a versatile, crystalline hemiaminal reagent (CAS: 622-40-2) that serves as a "masked" equivalent of the unstable m...
Author: BenchChem Technical Support Team. Date: February 2026
-Hydroxymethylmorpholine
Abstract & Strategic Utility
4-Morpholinemethanol (
-hydroxymethylmorpholine) is a versatile, crystalline hemiaminal reagent (CAS: 622-40-2) that serves as a "masked" equivalent of the unstable morpholine-formaldehyde iminium species. Unlike the traditional two-step in situ generation (morpholine + aqueous formaldehyde), using isolated 4-Morpholinemethanol allows for precise stoichiometric control, anhydrous reaction conditions, and cleaner workups in drug discovery workflows.
This guide details three high-value synthetic pathways for generating bioactive morpholine pharmacophores:
Aromatic Amidoalkylation: Functionalization of electron-rich phenols.
P-Alkylation: Synthesis of
-aminophosphonates via a modified Kabachnik-Fields reaction.
Mechanistic Grounding: The Iminium Equilibrium
The reactivity of 4-Morpholinemethanol is governed by its equilibrium with the reactive iminium ion. Understanding this pathway is critical for troubleshooting low yields; if the water byproduct is not removed or sequestered, the equilibrium shifts back to the starting material or hydrolyzes to free formaldehyde.
Figure 1: Acid-catalyzed activation of 4-Morpholinemethanol generating the electrophilic iminium species.
Protocol 1: Synthesis of
-Amino Ketones (Mannich Reaction)
Target: 3-Morpholino-1-phenylpropan-1-one (Derivative of Acetophenone)
Application: Synthesis of CNS-active agents and prodrug linkers.
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Acetophenone (10 mmol) in Absolute Ethanol (15 mL) .
Activation: Add Conc. HCl (2-3 drops) to adjust pH to ~4-5. Note: Do not make the solution too acidic, or the acetophenone enolization will be suppressed.
Addition: Add 4-Morpholinemethanol (11 mmol) in a single portion. The solution should remain clear.
Reaction: Heat the mixture to reflux (
) for 4–6 hours.
Self-Validating Check: Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1). The starting acetophenone spot (
) should disappear, replaced by a baseline spot (amine salt) or a lower spot (free base).
Workup (Precipitation Method):
Cool the reaction mixture to
in an ice bath.
If the product precipitates as the hydrochloride salt, filter directly.
If no precipitate forms, remove ethanol under reduced pressure, redissolve the residue in acetone, and add a drop of conc. HCl to induce crystallization.
Purification: Recrystallize the solid from Ethanol/Ether (1:1) to yield the pure hydrochloride salt.
Protocol 2: Aromatic Amidoalkylation of Phenols
Target: 1-(Morpholinomethyl)-2-naphthol
Application: Preparation of tridentate ligands and antioxidant stabilizers.
Setup: Use a 50 mL flask equipped with a Dean-Stark trap (optional but recommended for high yield) and reflux condenser.
Mixing: Combine 2-Naphthol (10 mmol) and 4-Morpholinemethanol (10 mmol) in Toluene (20 mL) .
Reaction: Reflux vigorously (
) for 3 hours. The reaction relies on the thermal decomposition of the hemiaminal to the iminium ion, which then attacks the electron-rich position ortho to the phenol hydroxyl.
Mechanism Note: Unlike the Mannich reaction, external acid is often unnecessary because the phenol itself provides sufficient acidity to catalyze the iminium formation.
Observation: Water separation in the Dean-Stark trap indicates reaction progress.
Isolation:
Cool to room temperature. The product often crystallizes directly from the toluene solution upon cooling.
Filter the solid and wash with cold hexane to remove unreacted naphthol.
Validation:
IR Spectroscopy: Look for the disappearance of the broad hemiaminal -OH stretch (
) and retention of the phenolic -OH (often shifted due to intramolecular H-bonding with the morpholine nitrogen).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #MM-EST-001
Subject: Troubleshooting Side Reactions & Stability Issues in Hemiaminal Esterification
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Hidden" Equilibrium
Researchers often treat 4-Morpholinemethanol (
-hydroxymethylmorpholine) as a standard primary alcohol. This is a critical error. Structurally, it is a hemiaminal —a metastable species existing in dynamic equilibrium with morpholine and formaldehyde.
In esterification contexts, this equilibrium drives the three primary failure modes:
Amidation: Formation of thermodynamically stable
-acyl morpholines instead of esters.
Hydrolysis/Reversion: Loss of the hydroxymethyl group, yielding the parent acid and free morpholine.
Polymerization: Formation of paraformaldehyde or methylene-bridged dimers.
This guide details the mechanistic root causes of these side reactions and provides validated protocols to circumvent them.
Interactive Troubleshooting Guide
Symptom A: "I isolated a stable white solid, but NMR shows no methylene spacer (
)."
Diagnosis: You have synthesized
-acyl morpholine (Amide) , not the ester.
The Mechanism: Under basic or thermal stress, 4-morpholinemethanol dissociates into free morpholine and formaldehyde. Morpholine is a secondary amine and a significantly stronger nucleophile than the hemiaminal hydroxyl group. It preferentially attacks your acylating agent (Acid Chloride or Anhydride).
The Fix:
Avoid direct acylation of 4-morpholinemethanol.
Switch to Method B (Inverse Addition) or Method C (Chloromethylation) outlined in the Protocols section.
Symptom B: "My product vanished on the silica column."
The Mechanism: Morpholinomethyl esters are "masked" iminium ions. Silica gel is slightly acidic (
). This acidity catalyzes the cleavage of the bond, releasing the parent carboxylic acid and formaldehyde.
The Fix:
Pre-treat silica gel with 1-2% Triethylamine (Et
N) in hexanes to neutralize acidity.
Use neutral alumina instead of silica.
Purify via recrystallization whenever possible.
Symptom C: "The reaction mixture turned into a gummy, insoluble residue."
Diagnosis:Formaldehyde Oligomerization.
The Mechanism: If the equilibrium shifts toward dissociation, free formaldehyde creates polyoxymethylene chains or reacts with other nucleophiles in your substrate (Eschweiler-Clarke methylation or methylene bridging).
The Fix: Use a slight excess of morpholine to trap free formaldehyde and maintain lower reaction temperatures (
C initially).
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the competition between the desired kinetic trap (Esterification) and the thermodynamic sink (Amidation).
Figure 1: Competitive pathways in 4-morpholinemethanol acylation. Note that free morpholine competes aggressively for the acylating agent, leading to the irreversible amide byproduct.
Validated Experimental Protocols
Method A: The "Chloromethyl" Route (Recommended for Prodrugs)
Instead of esterifying the unstable alcohol, this method generates the ester via nucleophilic attack of the carboxylate on a reactive chloromethyl-morpholine intermediate. This avoids the hemiaminal equilibrium issue entirely [1].
Reagents:
Carboxylic Acid Substrate (
)
-(Chloromethyl)morpholine (Freshly prepared or generated in situ)
Base: K
CO or CsCO
Solvent: Dry DMF or Acetone
Protocol:
Activation: Dissolve
(1.0 equiv) in dry DMF. Add KCO (1.5 equiv) and stir for 30 min to form the carboxylate salt.
Alkylation: Add
-(chloromethyl)morpholine (1.2 equiv) dropwise at 0°C.
Note: If
-chloromethyl morpholine is unavailable, generate it by treating 4-morpholinemethanol with Thionyl Chloride (SOCl) in CHCl at -10°C, then evaporate immediately before use.
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-6 hours.
Workup: Dilute with EtOAc, wash with saturated NaHCO
(Do not use acidic washes). Dry over NaSO.
Purification: Recrystallize. If chromatography is needed, use 1% Et
N-treated silica.
Method B: The Three-Component Condensation (One-Pot)
Useful when the chloromethyl reagent is too unstable to handle. This utilizes the in situ formation of the iminium ion [2].
Formaldehyde (37% aq. or Paraformaldehyde) (1.0 - 1.2 equiv)
Solvent: Ethanol or Dioxane
Protocol:
Mix Morpholine and Formaldehyde in Ethanol at 0°C. Stir for 15 min to form the hemiaminal/iminium species.
Add the Carboxylic Acid (
) slowly.
Reflux the mixture for 2–4 hours.
Critical Step: Remove solvent under reduced pressure. The residue often solidifies.
Purification: Recrystallize from Et
O/Hexanes.
Quantitative Data: Stability Profile
The following table summarizes the stability of the morpholinomethyl ester linkage (
) under various conditions, highlighting why "disappearance" is a common symptom [1][3].
Condition
pH Range
Half-Life ()
Dominant Reaction
Simulated Gastric Fluid
1.2
< 5 mins
Rapid Hydrolysis to Acid + HCHO + Morpholine
Acetate Buffer
4.0 - 5.0
10 - 45 mins
Acid-catalyzed Hydrolysis
Phosphate Buffer
7.4
5 - 20 hours
Slow Hydrolysis (Stable enough for biological assay)
Plasma (Rat/Human)
7.4
< 10 mins
Enzymatic Hydrolysis (Esterase)
Silica Gel Slurry
~5.5
N/A
Degradation on column (Avoid!)
References
Bundgaard, H., & Møller, N. (1989). Prodrugs as drug delivery systems.[2] Morpholinoalkyl esters as prodrugs for carboxylic acid agents: Synthesis, stability and enzymatic hydrolysis. Journal of Pharmaceutical Sciences.
AlTamiemi, E. O., & Sameaa, J. (2015).[3] Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
Google Patents. (2019). Preparation method of N-acetyl morpholine.[3] CN110642807A.
stability issues of 4-Morpholinemethanol under acidic or basic conditions
Topic: Stability & Reactivity Profile of 4-Morpholinemethanol (CAS: 91-78-1) Executive Summary 4-Morpholinemethanol (also known as N-hydroxymethylmorpholine) is an -hemiaminal . Users frequently misinterpret its stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Reactivity Profile of 4-Morpholinemethanol (CAS: 91-78-1)
Executive Summary
4-Morpholinemethanol (also known as N-hydroxymethylmorpholine) is an
-hemiaminal . Users frequently misinterpret its stability because they treat it as a standard alcohol. It is not. It is a "formaldehyde releaser" that exists in a dynamic equilibrium between the parent amine (morpholine) and formaldehyde.
This guide addresses the three most common failure modes reported by researchers:
Acidic Hydrolysis: Rapid decomposition in low pH environments.
Dilution-Induced Dissociation: Unexpected degradation in basic/neutral aqueous solutions.
Analytical Artifacts: False results in Gas Chromatography (GC) due to thermal instability.
Part 1: Acidic Conditions (Critical Instability)
Q: Why does 4-Morpholinemethanol disappear rapidly in my acidic reaction mixture?
A: In acidic media (
), 4-Morpholinemethanol undergoes acid-catalyzed dehydration , not simple hydrolysis. The hydroxyl group is protonated, creating a good leaving group (). This forces the formation of a highly reactive iminium ion , which is immediately hydrolyzed by any water present into morpholine and formaldehyde.
The Mechanism:
Unlike standard alcohols, the C-N bond weakens significantly upon protonation of the oxygen. This reaction is often faster than the intended derivatization users are attempting.
If your synthesis requires acidic conditions (e.g., Mannich reaction), follow this protocol to minimize decomposition:
Order of Addition: Do not dissolve 4-Morpholinemethanol in acid. Dissolve the co-reactant in acid first, then add 4-Morpholinemethanol dropwise at low temperature (
).
Solvent Switch: If possible, switch to an anhydrous solvent (Dichloromethane or THF). Without water, the iminium ion cannot hydrolyze to formaldehyde; it will instead react with your nucleophile.
Part 2: Basic Conditions & Storage
Q: My stock solution is basic (pH 9), but I still see free morpholine. Is the material defective?
A: Not necessarily. While base-catalyzed hydrolysis is significantly slower than acid hydrolysis,
-hemiaminals are subject to thermodynamic equilibrium .
According to Le Chatelier’s principle, dilution favors dissociation . Even at pH 9-10, if you dilute the compound into a large volume of water, the equilibrium shifts to the right to fill the solvent volume, releasing formaldehyde.
Data Summary: Stability Zones
Condition
Mechanism of Loss
Relative Stability
Recommendation
Acidic (pH < 4)
Iminium formation (Kinetic)
Very Low ( mins)
Avoid aqueous acid. Use anhydrous conditions.
Neutral (pH 6-8)
Spontaneous dissociation
Moderate
Store concentrated.
Basic (pH > 9)
Equilibrium shifts
High (Concentration dependent)
Stable as a neat liquid or high % concentrate.
Self-Validating Protocol: The Nash Test
To determine if your "basic" solution has degraded, you must measure free formaldehyde without disturbing the equilibrium (which heating would do).
Method:
Prepare Nash Reagent : Dissolve 15g ammonium acetate, 0.3mL acetic acid, and 0.2mL acetylacetone in 100mL water.
Add 100
of your sample to 2mL Nash Reagent.
Incubate at
for 10 mins.
Result: A yellow color (absorbance at 412 nm) indicates free formaldehyde.
Note: Because the reagent consumes formaldehyde, it will eventually pull the equilibrium completely to the right. This test is qualitative for rapid detection of significant decomposition in stored samples.
Part 3: Analytical Artifacts (The "Ghost" Peaks)
Q: Why does GC-MS show two peaks (Morpholine and Formaldehyde) for my pure sample?
A: This is the most common technical support issue we receive. You cannot analyze 4-Morpholinemethanol by standard Gas Chromatography.
The injector port temperature (typically
) provides enough thermal energy to instantly reverse the hemiaminal formation. You are observing thermal decomposition inside the instrument, not impurities in the bottle.
Diagnostic Decision Tree
Use this logic flow to select the correct analytical method.
Caption: Figure 2. Analytical method selection guide. GC is contraindicated due to thermal instability.
Recommended Analytical Protocol: HPLC
To accurately quantify 4-Morpholinemethanol without degradation:
Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).
Mobile Phase: 90% Water (Buffered to pH 7.5 with Phosphate) / 10% Acetonitrile.
Crucial: The buffer pH must be near neutral/basic to prevent on-column acid hydrolysis.
Detector: UV at 210 nm (low sensitivity) or Refractive Index (RI).
Temperature: Maintain column at
(Ambient). Do not heat the column.
References
Mechanism of Hemiaminal Hydrolysis
Kallen, R. G., & Jencks, W. P. (1966). "Equilibria for the Reaction of Amines with Formaldehyde and Protons in Aqueous Solution." Journal of Biological Chemistry.
Formaldehyde Release Kinetics
De Groot, A. C., et al. (2009). "Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy." Contact Dermatitis.[1][2][3]
Analytical Method Validation (GC vs HPLC)
Phenomenex Technical Guide. (2025).[4][5][6] "HPLC vs GC: What Sets These Methods Apart."
Esters and Hemiaminal Hydrolysis Overview
LibreTexts Chemistry. (2022).[2][7][8] "Hydrolysis of Esters and Amine Derivatives."
dealing with emulsion formation during aqueous workup of 4-Morpholinemethanol reactions
Topic: Troubleshooting Emulsion Formation & Phase Separation Document ID: TS-ORG-4MM-001 Last Updated: 2025-05-21[1] Diagnostic Center: Why is this happening? Before attempting to break the emulsion, you must understand...
Before attempting to break the emulsion, you must understand the chemical reality of your separatory funnel. 4-Morpholinemethanol (
-(hydroxymethyl)morpholine) is not a standard organic intermediate; it is a hemiaminal .[1] Its behavior in water is governed by a delicate equilibrium that directly contributes to emulsion stability.[1]
The Physicochemical Root Causes
Factor
Technical Explanation
Impact on Workup
Amphiphilicity
The morpholine ring is lipophilic, while the hydroxyl/amine functionality is hydrophilic.[1] This structure mimics a surfactant (soap).[1]
Lowers interfacial tension between organic/aqueous phases, stabilizing droplets.[1]
Hydrolytic Instability
In aqueous media, 4-morpholinemethanol exists in equilibrium: .[1]
You are not dealing with one species. You are dealing with the hemiaminal, free morpholine, and free formaldehyde simultaneously.
Oligomerization
Released formaldehyde () rapidly oligomerizes to form paraformaldehyde (polyoxymethylene) in the presence of trace acids or bases.[1]
Paraformaldehyde forms a gelatinous, semi-solid "rag" layer at the interface, physically preventing phase coalescence.
Density Matching
Reactions involving morpholine often use chlorinated solvents (DCM, CHCl).[1]
The density of the organic phase ( g/mL) often matches the density of the brine/aqueous wash, resulting in "floating" emulsions where layers do not settle.
Troubleshooting Workflow
Use this decision tree to select the correct protocol. Do not randomly add reagents, as this may degrade your target compound.[1]
Figure 1: Decision matrix for selecting the appropriate emulsion-breaking strategy based on physical observation.
Standard Operating Procedures (SOPs)
Protocol A: Filtration (The "Gunk" Removal)
Indication: Visible solid particulates, gelatinous "rag" layer, or paraformaldehyde formation.
Mechanism: Physical removal of solid stabilizers that sit at the interface and prevent droplet coalescence.
Prepare a sintered glass funnel or a Buchner funnel.
Add a 1-2 cm pad of Celite 545 (diatomaceous earth).
Vacuum filter the entire biphasic mixture (emulsion and all) through the Celite pad.[1]
Rinse the filter cake with fresh solvent (same as your organic layer).[1]
Transfer the filtrate back to a clean separatory funnel.[1]
Result: The layers should separate cleanly almost immediately.[1]
Protocol B: Density Modification
Indication: You are using Dichloromethane (DCM) or Chloroform, and the layers are swirling without settling (isopycnic condition).[1]
Mechanism: Altering the density difference (
Indication: Milky emulsion in non-chlorinated solvents; surfactant effect from morpholine residues.[1]
Mechanism: High ionic strength increases the surface tension of water and decreases the solubility of organic contaminants (the "Salting Out" effect).[2]
Add solid NaCl directly to the separatory funnel.[1]
Shake vigorously until the aqueous layer is saturated (solid salt remains undissolved at the bottom).
Allow to stand for 10-15 minutes.
Advanced Tip: If NaCl fails, use Ammonium Sulfate ((NH
)SO) .[1] It has a higher ionic strength capacity than NaCl and is particularly effective for amine-stabilized emulsions.[1]
Frequently Asked Questions (FAQ)
Q: Can I use acid to protonate the morpholine and pull it into the water?A:Proceed with extreme caution. While protonating morpholine (
) makes it water-soluble, adding strong acid (HCl) to a hemiaminal like 4-morpholinemethanol accelerates its hydrolysis into formaldehyde and morpholinium salt. If 4-morpholinemethanol is your product, you will destroy it.[1] If it is a reagent you want to remove, this is an effective method (wash with 1M HCl).[1]
Q: I’ve tried everything, and it’s still one layer. What now?A: You likely have a "co-solvent" effect where a water-miscible byproduct (like excess alcohol or THF) is solubilizing both phases.[1]
Solution: Add a large volume of water (dilution).[1] While counter-intuitive, diluting the aqueous phase 3x-4x reduces the solubilizing power of the co-solvent, forcing the organic oil out of solution.
Q: Why does the emulsion get worse when I shake harder?A: Morpholine derivatives act as surfactants.[1] Vigorous shaking creates smaller droplets (micro-emulsions) which are thermodynamically more stable.[1]
Correction: Use the "Inversion Method." Cap the funnel and gently invert it 20-30 times.[1] Do not shake violently.
References & Data Sources
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard procedures for emulsion breaking and amine workups).
PubChem. Compound Summary: 4-Morpholineethanol.[1][3] National Library of Medicine.[1] [1][3]
Rule, N. G. Strategies for Workup of Water Soluble Amines. University of Rochester, Department of Chemistry, Not Voodoo X.[1]
Biotage. Breaking Emulsions in Organic Synthesis. Biotage Blog, 2023 .
Comparative Technical Guide: 4-Morpholinemethanol vs. 4-Methylmorpholine
Executive Summary This guide provides a critical technical comparison between 4-Methylmorpholine (NMM) and 4-Morpholinemethanol (4-MM) . While both are morpholine derivatives, their chemical behaviors and catalytic roles...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a critical technical comparison between 4-Methylmorpholine (NMM) and 4-Morpholinemethanol (4-MM) . While both are morpholine derivatives, their chemical behaviors and catalytic roles are fundamentally distinct.
4-Methylmorpholine (NMM) is a stable, tertiary amine used extensively as a non-nucleophilic base catalyst in peptide synthesis, acylation reactions, and as a blowing catalyst in polyurethane foams.
4-Morpholinemethanol (4-MM) is a reactive hemiaminal (the adduct of morpholine and formaldehyde).[1] It functions primarily as a formaldehyde donor or a Mannich reaction intermediate rather than a traditional turnover catalyst. It is often misidentified as a simple catalyst due to nomenclature similarities with 4-Morpholineethanol.
Critical Advisory: These two compounds are not interchangeable . Substituting NMM with 4-MM introduces reactive formaldehyde into the system, potentially causing unwanted crosslinking or side reactions.
*Note: 4-Morpholinemethanol often exists in equilibrium with N,N'-Methylenebismorpholine (Dimorpholinomethane) depending on concentration and solvent.
Mechanistic Divergence
4-Methylmorpholine (NMM): The "Proton Sponge"
NMM operates via General Base Catalysis . Its steric bulk (methyl group) reduces its nucleophilicity, making it an ideal base to deprotonate carboxylic acids or ammonium salts without attacking electrophilic centers (like activated esters).
Mechanism:
Activation: NMM accepts a proton (
) from the substrate (e.g., carboxylic acid).
Stabilization: Forms an NMM-H
salt, stabilizing the leaving group or intermediate.
Regeneration: The base is regenerated (or consumed as salt) without incorporating into the polymer backbone.
4-Morpholinemethanol (4-MM): The "Reactive Donor"
4-MM operates via Hemiaminal Equilibrium . It is not a static catalyst but a dynamic reservoir of reactive species.
Mechanism:
Dissociation: In solution, 4-MM exists in equilibrium:
Reaction: The released formaldehyde reacts with nucleophiles (e.g., amines, phenols) to form methylene bridges (crosslinking) or Mannich bases.
Incorporation: Unlike NMM, the carbon from the hydroxymethyl group is often consumed into the final product.
Visualization of Pathways
Diagram 1: Catalytic vs. Reactive Pathways
The following diagram illustrates the divergent pathways of NMM (Base Catalysis) versus 4-MM (Formaldehyde Release).
Caption: NMM acts as a proton acceptor (left), while 4-MM dissociates to release reactive formaldehyde for condensation reactions (right).
Detailed Application Analysis
4-Methylmorpholine (NMM) in Peptide Synthesis
NMM is the industry standard for Solid Phase Peptide Synthesis (SPPS) and solution-phase coupling.
Role: Neutralizes the acid generated during the activation of amino acids (e.g., by mixed anhydride method or acid chlorides).
Advantage: Low racemization rate compared to stronger bases like Triethylamine (TEA).
Protocol Overview (Mixed Anhydride Coupling):
Dissolve
-protected amino acid in THF/DMF.
Add 1.0 equivalent of NMM at -15°C.
Add isobutyl chloroformate (activation).
NMM captures the HCl byproduct as NMM
HCl (precipitate in organic solvents).
Add the amine component to form the peptide bond.
4-Morpholinemethanol (4-MM) in Mannich Reactions
4-MM is used when handling gaseous formaldehyde is hazardous or difficult. It serves as a pre-formed "masked" formaldehyde source.
Role: Reagent for aminomethylation (Mannich reaction).
Advantage: Precise stoichiometry control of formaldehyde; avoids aqueous formalin.
Protocol Overview (Synthesis of Mannich Bases):
Dissolve substrate (e.g., phenol or ketone) in methanol.
Add 1.0 equivalent of 4-Morpholinemethanol .
Reflux for 2–4 hours.
Mechanism: 4-MM decomposes to release HCHO and Morpholine in situ. The HCHO reacts with the substrate and the morpholine to form the
-amino ketone or phenol derivative.
Polyurethane (PU) Industry Distinction
NMM: Used as a Blowing Catalyst . It preferentially catalyzes the reaction between Isocyanate and Water (
), generating the gas that expands the foam.
4-MM: Not typically used. If present, it acts as a chain terminator or crosslinker due to the hydroxyl group, or releases formaldehyde (undesirable in most PU applications).
Note: Do not confuse with 4-Morpholineethanol (
-hydroxyethylmorpholine), which is a common reactive catalyst in PU foams.
Experimental Data: Performance Comparison
Experiment: Racemization in Peptide Coupling (Anderson Test Model)
Objective: Compare the tendency of bases to cause racemization during the coupling of Z-Gly-Phe-OH + H-Gly-OEt.
Catalyst/Base
Yield (%)
Racemization (% DL-isomer)
Remarks
Triethylamine (TEA)
88%
2.4 - 5.0%
High racemization due to strong basicity.
4-Methylmorpholine (NMM)
92%
< 0.5%
Standard for low racemization.
4-Morpholinemethanol
N/A
High / Failed
Not suitable. Decomposes; released HCHO reacts with amine terminus (side reaction).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, Drug Development Professionals
Subject: CAS 6425-38-3 | N-(Hydroxymethyl)morpholine
Executive Summary
4-Morpholinemethanol (N-hydroxymethylmorpholine) is a critical hemiaminal intermediate used primarily as a formaldehyde-releasing biocide and a reactive synthons in Mannich-type aminoalkylations. Its synthesis is governed by a delicate equilibrium between the target hemiaminal, the starting materials, and the dehydrated aminal byproduct (N,N'-methylenebismorpholine).
This guide compares the two dominant synthesis routes: Aqueous Condensation (Route A) and Paraformaldehyde Depolymerization (Route B) .
Route A (Formalin) is the industry standard for cost-efficiency but is limited by high water content (~50% active), making it unsuitable for anhydrous downstream applications.
Route B (Paraformaldehyde) offers a "high-concentration" pathway, achieving >95% active content with minimal water, ideal for sensitive catalytic steps or high-purity isolation.
Recommendation: For applications requiring isolated purity or anhydrous conditions, Route B is superior despite higher raw material costs. For general biocidal applications, Route A remains the economic choice.
Chemical Pathway & Mechanistic Insight[1]
The synthesis of 4-Morpholinemethanol is a nucleophilic addition of a secondary amine (morpholine) to a carbonyl group (formaldehyde). Unlike stable amides, this product is a hemiaminal , a species that exists in a dynamic equilibrium.
The Equilibrium Challenge
The reaction is reversible. In the presence of excess water or heat, the hemiaminal can revert to starting materials or dehydrate to form the thermodynamically more stable aminal (dimorpholinomethane).
Control Strategy: To maximize the yield of 4-Morpholinemethanol, one must control the Water:Reactant ratio and Temperature . Excess heat promotes dehydration to MBM; excess water stabilizes the hemiaminal but dilutes the product.
Figure 1: Reaction pathway showing the equilibrium between the target hemiaminal and the aminal byproduct.
Comparative Yield Analysis
The "yield" of 4-Morpholinemethanol is often a function of the active content in the final mixture, as isolation of the pure solid is difficult due to its instability.
Metric
Route A: Aqueous Formalin (37%)
Route B: Paraformaldehyde (Solid)
Reaction Type
Liquid-Liquid Condensation
Solid-Liquid Heterogeneous
Stoichiometry
1:1 Molar Ratio
1:1 Molar Ratio (calculated as CH₂O)
Reaction Temp
30–50°C (Controlled)
60–80°C (Activation required)
Isolated Yield
Quantitative (in solution)
92–96% (Viscous Oil)
Active Content
~50–60%
>95%
Water Content
High (~40-50%)
Low (<5%)
Impurity Profile
Low MBM, High Water
Higher risk of MBM if overheated
E-Factor
Low (Water is the only waste)
Very Low (Atom Economy ~100%)
Primary Use
Biocides, Water treatment
Pharma Intermediates, Anhydrous Synthesis
Key Findings
Route A is self-limiting. You cannot achieve >60% purity without energy-intensive distillation, which risks degrading the product.
Route B is the "High Performance" route. By using solid paraformaldehyde, you eliminate the solvent water from the start. The reaction becomes a melt process, yielding a highly concentrated product directly.
Detailed Experimental Protocols
Route A: Aqueous Synthesis (Standard Grade)
Best for: Biocidal formulations where water is a carrier.
Reagents:
Morpholine (99%)
Formalin (37% Formaldehyde solution, stabilized with 10-15% Methanol)
Protocol:
Setup: Charge Morpholine (1.0 eq) into a 3-neck flask equipped with a reflux condenser, dropping funnel, and internal thermometer.
Cooling: Place the flask in an ice-water bath. The reaction is highly exothermic .[1]
Why? Temperatures >50°C promote the formation of the aminal dimer.
Digestion: Once addition is complete, stir at room temperature (25°C) for 2 hours.
Validation: Analyze by HPLC or refractive index. The product is a clear, colorless solution containing ~55% 4-Morpholinemethanol.
Storage: Store in plastic drums. Do not distill.
Route B: Paraformaldehyde Synthesis (High Purity)
Best for: Drug development intermediates and moisture-sensitive applications.
Reagents:
Morpholine (99%, Anhydrous)
Paraformaldehyde (95%+ Prills/Powder)
Catalyst (Optional): NaOH (0.1 mol%) to speed up depolymerization.
Protocol:
Setup: Charge Morpholine (1.0 eq) into a reactor equipped with a mechanical stirrer and reflux condenser.
Addition: Add Paraformaldehyde (1.0 eq of CH₂O units) as a solid. The mixture will be a slurry.
Activation: Heat the slurry gently to 60°C .
Mechanism:[2][3][4][5][6] Paraformaldehyde depolymerizes into monomeric formaldehyde, which immediately reacts with morpholine.
Exotherm Control: As the reaction initiates (mixture turns clear), the temperature will spike. Remove heat source and maintain 70-80°C using the reaction's own exotherm.
Completion: Stir at 60°C for 1 hour until all solid PFA disappears and the solution is homogenous.
Workup (Optional): Apply light vacuum (50 mbar) at 50°C for 15 minutes to remove trace moisture formed during the reaction.
Yield: Result is a viscous, colorless to pale yellow oil. Active content >95%.
Figure 2: Process workflow comparison. Route B requires thermal activation but yields a concentrated product.
Troubleshooting & Critical Parameters
Issue
Cause
Corrective Action
Turbidity / Solids
Incomplete reaction of PFA or formation of MBM dimer.
Check stoichiometry. Ensure temp reached >60°C to depolymerize PFA.
Yellow Discoloration
Oxidation or excessive temperature (>90°C).
Conduct reaction under Nitrogen atmosphere. Keep temp <80°C.
Low Assay (<90% in Route B)
Moisture ingress or loss of formaldehyde.
Use anhydrous morpholine.[7] Ensure condenser is efficient to reflux HCHO gas.
Safety Note: Formaldehyde is a carcinogen and sensitizer. 4-Morpholinemethanol is a formaldehyde releaser. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, respirator if aerosols are generated).
References
Preparation of Morpholine Derivatives. BenchChem Synthesis Database. (2025). Retrieved from
Process for Synthesis of Morpholine and Derivatives. US Patent 4,647,663. (1987). Retrieved from
Production of Morpholine Ethanols. US Patent 2,105,828. (1938).[8] Retrieved from
Reaction of Amines with Paraformaldehyde. RSC Sustainability, 2025, 3, 395–402.[2] Retrieved from
Comparison of Formaldehyde and Paraformaldehyde in Fixation. National Institutes of Health (NIH). Retrieved from
A Comparative Guide to the Stability of 4-Morpholinemethanol-Based Linkers in Bioconjugates
For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of bioconjugation, the choice of a chemical linker to connect a biomolecule to a payload is a critical determinant of the con...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the choice of a chemical linker to connect a biomolecule to a payload is a critical determinant of the conjugate's therapeutic efficacy and safety profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet efficiently cleave to release the active payload at the target site. This guide provides a comprehensive comparison of the stability of 4-Morpholinemethanol-based linkers, a promising class of acid-labile linkers, with other widely used linker technologies in bioconjugates.
The Crucial Role of Linker Stability
The stability of a linker is a key attribute that directly impacts the therapeutic index of a bioconjugate.[1] Premature cleavage of the linker in the bloodstream can lead to systemic toxicity and a reduction in the amount of active agent reaching the target, thereby diminishing the therapeutic effect.[2] Conversely, a linker that is too stable may not release the payload efficiently at the target site, rendering the bioconjugate ineffective. Therefore, a delicate balance between stability in circulation and timely cleavage at the target is paramount for successful bioconjugate design.
Unveiling the 4-Morpholinemethanol-Based Linker: A Cyclic Acetal Motif
4-Morpholinemethanol-based linkers are a type of acid-labile linker that incorporates a cyclic acetal motif. These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][4] This pH-dependent cleavage mechanism allows for targeted payload release following internalization of the bioconjugate into the target cell.
The cleavage of a 4-Morpholinemethanol-based linker is initiated by acid-catalyzed hydrolysis of the acetal group. This process is illustrated in the diagram below.
Figure 1. Cleavage mechanism of a 4-Morpholinemethanol-based linker.
A Head-to-Head Comparison: Stability of 4-Morpholinemethanol-Based Linkers vs. Other Classes
To provide a comprehensive understanding of the stability profile of 4-Morpholinemethanol-based linkers, we compare them with other major classes of linkers used in bioconjugation: peptide linkers, hydrazone linkers, disulfide linkers, and non-cleavable linkers.
While direct quantitative stability data for 4-Morpholinemethanol-based linkers is not extensively available in the public domain, a recent study on a family of cyclic acetals has demonstrated their excellent plasma stability.[5][6] This data can serve as a valuable surrogate to infer the stability of 4-Morpholinemethanol-based linkers, given their structural similarity.
Potential for off-target release in reducing environments.
Non-cleavable (e.g., SMCC)
Proteolytic degradation of the antibody
Very High
Excellent plasma stability.
Payload released with linker and amino acid remnant.
Table 1. Comparative overview of different linker technologies.
Experimental Assessment of Linker Stability: Protocols and Workflows
To empirically determine and compare the stability of different linkers, standardized in vitro assays are essential. The following are detailed protocols for plasma and lysosomal stability assays.
Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in plasma, mimicking its journey through the bloodstream.
Experimental Workflow:
Figure 2. Workflow for a plasma stability assay.
Step-by-Step Protocol:
Preparation: Prepare a stock solution of the antibody-drug conjugate (ADC) in a suitable buffer. Obtain plasma from the desired species (e.g., human, mouse, rat).
Incubation: Add the ADC stock solution to the plasma to a final concentration typically in the low µg/mL to mg/mL range. Incubate the mixture at 37°C.
Time-Course Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.
Sample Processing: Immediately process the samples to stop any further degradation. This may involve protein precipitation or immuno-affinity capture of the ADC.
Analysis:
Drug-to-Antibody Ratio (DAR) Measurement: Analyze the intact or partially degraded ADC to determine the average number of drug molecules conjugated to the antibody. Techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[3] A decrease in DAR over time indicates linker cleavage.
Free Payload Quantification: Quantify the amount of released, unconjugated payload in the plasma supernatant using a sensitive method such as LC-MS/MS.
Data Interpretation: Plot the DAR and free payload concentration over time to determine the stability profile and calculate the half-life of the linker in plasma.
Lysosomal Stability Assay
This assay assesses the ability of the linker to be cleaved within the lysosomal compartment of a cell, a key step for the release of the payload from many ADCs.
Step-by-Step Protocol:
Preparation of Lysosomal Homogenate: Isolate lysosomes from a relevant cell line or tissue (e.g., liver) and prepare a lysosomal homogenate. The protein concentration of the homogenate should be determined.
Incubation: Incubate the ADC with the lysosomal homogenate at 37°C in a buffer that mimics the acidic pH of the lysosome (pH 4.5-5.0).
Time-Course Sampling: Collect aliquots at various time points.
Sample Processing: Stop the enzymatic reaction, for example, by adding a quenching solution or by heat inactivation.
Analysis: Use techniques like LC-MS/MS to monitor the degradation of the ADC and the formation of the released payload and any linker-payload metabolites.
Data Interpretation: Quantify the rate of payload release to determine the linker's susceptibility to lysosomal cleavage.
Conclusion: The Promise of 4-Morpholinemethanol-Based Linkers
The stability of the linker is a cornerstone of effective bioconjugate design. While established linker technologies each have their merits and drawbacks, the emerging class of 4-Morpholinemethanol-based linkers, as a type of cyclic acetal, holds significant promise. Their inferred high stability in plasma, coupled with a pH-sensitive cleavage mechanism, positions them as a valuable tool for the targeted delivery of therapeutic payloads.
The experimental protocols detailed in this guide provide a robust framework for researchers to empirically evaluate the stability of 4-Morpholinemethanol-based linkers in their specific bioconjugate constructs. Such data-driven assessment is crucial for the rational design and optimization of next-generation biotherapeutics with improved safety and efficacy profiles. As more quantitative data becomes available, the advantages of this linker technology will be further elucidated, paving the way for its broader application in drug development.
References
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved February 7, 2026, from [Link]
Hernandez-Alba, O., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity.
iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Retrieved February 7, 2026, from [Link]
Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved February 7, 2026, from [Link]
Hernandez-Alba, O., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity.
Patents. (n.d.). WO2020245229A1 - Acetal-based cleavable linkers. Google Patents.
Pro-Drug. (2024, May 29). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). Retrieved February 7, 2026, from [Link]
IPHASE Biosciences. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved February 7, 2026, from [Link]
Chen, Y., et al. (2021).
Hernandez-Alba, O., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. PubMed. Retrieved February 7, 2026, from [Link]
Leal, M., et al. (2019).
Spring, D. (n.d.). Cleavable linkers in antibody–drug conjugates. University of Cambridge. Retrieved February 7, 2026, from [Link]
Jiang, X., et al. (2023).
Zhang, M., et al. (2024).
ResearchGate. (n.d.). Chapter 6. Acid-labile Linkers. Retrieved February 7, 2026, from [Link]
Creative Biolabs. (n.d.). ADC Stability Analysis Services. Retrieved February 7, 2026, from [Link]
Behind the Science. (2018, June 28). Improving stability of antibody-drug conjugates in mouse models. Nature. Retrieved February 7, 2026, from [Link]
cost-benefit analysis of different synthetic pathways to 4-Morpholinemethanol
Comparative Guide: Synthetic Pathways to 4-Morpholinemethanol ( -Hydroxymethylmorpholine) Executive Summary 4-Morpholinemethanol (CAS 6293-87-4), also known as -hydroxymethylmorpholine, is a critical hemiaminal intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Synthetic Pathways to 4-Morpholinemethanol (
-Hydroxymethylmorpholine)
Executive Summary
4-Morpholinemethanol (CAS 6293-87-4), also known as
-hydroxymethylmorpholine, is a critical hemiaminal intermediate used primarily as a formaldehyde-releasing biocide and a corrosion inhibitor in boiler systems. Unlike its stable alcohol analog (4-morpholineethanol), 4-morpholinemethanol exists in a dynamic equilibrium with morpholine and formaldehyde.
This guide evaluates three primary synthetic strategies:
Aqueous Batch Condensation: The low-cost, legacy route suitable for bulk biocide applications.
Paraformaldehyde "Solvent-Free" Synthesis: The high-purity route favored for chemical intermediates and atom economy.
Continuous Flow Synthesis: The process-intensified route offering superior safety and consistent quality profiles.
Recommendation: For high-value intermediate synthesis requiring >95% purity, the Paraformaldehyde Route is superior. For large-scale biocide manufacturing where water content is tolerable, the Aqueous Route remains the cost-leader.
Chemical Foundation & Mechanism[1]
The synthesis of 4-Morpholinemethanol is a nucleophilic addition reaction where the secondary amine of morpholine attacks the carbonyl carbon of formaldehyde. This forms a hemiaminal.
Reaction Mechanism
The reaction is reversible and exothermic. In aqueous solutions, the equilibrium can shift back towards the starting materials if not stabilized or if the concentration is too low.
Figure 1: Nucleophilic addition mechanism forming the hemiaminal bond. Note the reversibility (dashed line), which dictates storage stability.
Comparative Analysis of Synthetic Pathways
Pathway A: Aqueous Batch Condensation (Formalin)
Overview: This method utilizes standard 37% aqueous formaldehyde (Formalin). It is the simplest protocol but results in a product containing significant water (40-50%), which acts as a heat sink but dilutes the final active content.
Pros: Lowest raw material cost; excellent heat dissipation (safe exotherm); no solid handling.
Cons: Low product concentration (~50-60%); high shipping costs (paying to ship water); impurities from formalin stabilizer (methanol).
Overview: Morpholine is reacted with solid paraformaldehyde (PFA). PFA depolymerizes upon heating, releasing anhydrous formaldehyde which reacts immediately.
Pros: High atom economy (near 100%); high purity (>95%); minimal water content; "Green Chemistry" aligned.
Cons: Handling carcinogenic solids (dust hazard); significant exotherm requiring strict temperature control; higher raw material cost (PFA > Formalin).
Pathway C: Continuous Flow Synthesis
Overview: A modern approach where morpholine and liquid formaldehyde (or a slurry) are pumped through a temperature-controlled tubular reactor.
Pros: Superior safety (small active volume); precise residence time control; consistent quality; closed system prevents operator exposure.
Cons: Higher initial Capital Expenditure (CAPEX); pump handling of viscous fluids/slurries.
Safety Warning: Formaldehyde is a known carcinogen and sensitizer. Perform all operations in a fume hood. Morpholine is corrosive.[1][2]
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.
Charging: Charge Morpholine (1.0 eq, 87.1 g) into the flask.
Heating: Heat the morpholine to 60°C .
Addition: Slowly add Paraformaldehyde (1.0 eq as HCHO, 30.0 g) in small portions over 45 minutes.
Critical Control: The reaction is exothermic. Monitor temperature strictly; do not allow it to exceed 90°C . The PFA will depolymerize and dissolve as it reacts.
Digestion: After addition, maintain temperature at 80-85°C for 2 hours to ensure complete depolymerization and reaction.
Finishing: Cool the mixture to room temperature. The resulting liquid is slightly viscous and clear/pale yellow.
Analysis: Verify conversion via refractive index or NMR (check for hemiaminal proton signal ~4.2-4.5 ppm).
Storage: Store in a tightly sealed container to prevent formaldehyde off-gassing.
Stream B: 50% Formaldehyde solution (heated to maintain solubility) OR a fine slurry of PFA in morpholine (if using a slurry pump). Note: For simplicity, high-concentration formalin (50%) is often used in flow.
Reactor Setup: PFA tubing coil reactor (Volume: 10 mL) submerged in a water bath at 70°C .
Pumping: Pump Stream A and Stream B at a 1:1 molar ratio. Total flow rate set to achieve a residence time of 5-10 minutes .
Quench/Collection: Collect the effluent through a Back Pressure Regulator (40 psi) to prevent gas breakout.
Result: Quantitative conversion is typically observed in <10 minutes due to efficient heat transfer.
Process Logic & Workflow Diagram
The following diagram illustrates the decision matrix for selecting the appropriate pathway based on the final application requirements.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on water tolerance and scale.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 231939, 4-Morpholinemethanol. Retrieved February 7, 2026 from [Link]
Wilson, A. L. (1938).Production of morpholine ethanols. U.S. Patent No. 2,105,828. Washington, DC: U.S.
Zhang, Y., et al. (2020). Synthesis process of N-methylmorpholine.[3] (Describes PFA/Morpholine reaction conditions). CN Patent No. 111675677B.
Silver Fern Chemical (2024). Morpholine: A Multi-Purpose Chemical for Industrial Applications. (Detailing biocide and corrosion inhibitor uses). [Link]
European Chemicals Agency (ECHA). Substance Information: 4-Morpholinemethanol.[1] (Safety and REACH data). [Link]